Amino-PEG12-alcohol
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQEMLLJLGGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Amino-PEG12-alcohol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG12-alcohol is a versatile, bifunctional polyethylene glycol (PEG) linker that is playing an increasingly crucial role in the advancement of bioconjugation, drug delivery, and materials science. Its unique structure, featuring a discrete chain of twelve ethylene glycol units flanked by a primary amine and a primary alcohol, offers a hydrophilic spacer with two distinct reactive handles. This guide provides a comprehensive overview of the chemical and physical properties of this compound, details its applications in key research areas, and presents structured experimental protocols for its use.
Core Properties of this compound
This compound, systematically named 1-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-ol, is a monodisperse PEG derivative. This defined structure ensures batch-to-batch consistency, a critical factor in the development of therapeutics and diagnostics.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the table below, compiled from various supplier technical data sheets.[1][2][3][4][5]
| Property | Value | References |
| Systematic Name | 1-Amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-ol | |
| Synonyms | H2N-PEG12-OH, NH2-PEG12-OH, Amino-PEG12-OH | |
| CAS Number | 1345681-71-1, 933789-97-0 | |
| Molecular Formula | C24H51NO12 | |
| Molecular Weight | 545.67 g/mol | |
| Purity | Typically ≥95% to ≥98% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | |
| Storage Conditions | -20°C, protected from light and moisture |
Structural Features and Reactivity
The utility of this compound stems from its bifunctionality, which allows for sequential or orthogonal conjugation strategies.
-
Primary Amine (-NH2): This nucleophilic group readily reacts with a variety of electrophilic moieties, including carboxylic acids (in the presence of coupling agents like EDC/NHS), activated esters (e.g., N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones) to form stable amide or imine bonds, respectively.
-
Primary Alcohol (-OH): The terminal hydroxyl group is less reactive than the amine, providing a handle for further derivatization. It can be activated or converted into other functional groups, such as aldehydes, carboxylic acids, or tosylates, for subsequent reactions.
-
PEG12 Spacer: The hydrophilic chain of twelve ethylene glycol units imparts water solubility to the parent molecule and any resulting conjugates. This property is particularly advantageous in biological applications, as it can reduce aggregation and improve the pharmacokinetic profile of bioconjugates.
Key Applications in Research and Development
The unique properties of this compound make it a valuable tool in several advanced research areas.
Bioconjugation and PEGylation
This compound is extensively used as a linker to connect biomolecules such as proteins, peptides, or oligonucleotides to other molecules of interest, including fluorescent dyes, imaging agents, or solid supports. The PEG spacer enhances the solubility and stability of the resulting conjugate while minimizing steric hindrance.
Drug Delivery and Antibody-Drug Conjugates (ADCs)
In the field of targeted drug delivery, this compound serves as a flexible linker in the construction of ADCs. It can be used to attach a potent cytotoxic drug to a monoclonal antibody that specifically targets cancer cells. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic properties of the ADC.
PROTACs Development
This compound is also employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker connects the target-binding ligand to the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.
Surface Modification of Materials
The amine and hydroxyl groups of this compound can be used to functionalize the surfaces of nanoparticles, polymers, and medical devices. The PEG chain creates a hydrophilic and biocompatible coating that can reduce non-specific protein adsorption and improve the material's performance in biological environments.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound. These protocols are based on established procedures in the scientific literature and should be adapted as needed for specific experimental contexts.
General Workflow for Bioconjugation
The following diagram illustrates a general workflow for the conjugation of a protein to a small molecule using this compound as a linker.
References
An In-Depth Technical Guide to Amino-PEG12-alcohol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG12-alcohol, a bifunctional hydrophilic linker increasingly utilized in bioconjugation, drug delivery systems, and proteomics. This document details its chemical structure, outlines a common synthetic pathway with experimental protocols, and summarizes its key physicochemical properties.
Chemical Structure and Properties
This compound, systematically named 35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol, is a monodisperse polyethylene glycol (PEG) derivative. It features a discrete chain of twelve ethylene glycol units, terminating in a primary amine at one end and a hydroxyl group at the other. This heterobifunctional nature allows for sequential and specific conjugation to different molecules. The hydrophilic PEG backbone imparts excellent water solubility to the molecule and any conjugate it is a part of, a crucial property for biological applications.
The terminal primary amine is nucleophilic and can readily react with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimides), and other electrophiles to form stable amide bonds. The terminal hydroxyl group can be further functionalized or used for attachment to various substrates.
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C24H51NO12 | [1][2] |
| Molecular Weight | 545.67 g/mol | [1][2][3] |
| IUPAC Name | 35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-ol | |
| CAS Number | 1345681-71-1, 933789-97-0 | |
| Purity | >95% to ≥98% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water and most organic solvents |
Synthetic Pathway
A common and effective strategy for the synthesis of this compound involves a multi-step process starting from dodecaethylene glycol. This pathway is designed to selectively functionalize one terminus of the PEG chain while protecting the other, ensuring the desired bifunctional product. The general workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound. These protocols are based on established chemical transformations for polyethylene glycol derivatives and may require optimization for specific laboratory conditions and scales.
Mono-Boc-Protection of Dodecaethylene Glycol
This initial step is critical for achieving a heterobifunctional product. It involves reacting dodecaethylene glycol with a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), in a controlled manner to favor the formation of the mono-protected product.
-
Materials: Dodecaethylene glycol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM).
-
Procedure:
-
Dissolve dodecaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.9-1.0 equivalents) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1 M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-Boc-protected dodecaethylene glycol.
-
Tosylation of Mono-Boc-Protected PEG12-alcohol
The free hydroxyl group of the mono-protected PEG is activated by converting it to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Materials: Mono-Boc-PEG12-alcohol, p-toluenesulfonyl chloride (TsCl), pyridine.
-
Procedure:
-
Dissolve the mono-Boc-PEG12-alcohol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere.
-
Slowly add p-toluenesulfonyl chloride (1.2-1.5 equivalents) to the solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding cold water.
-
Extract the product with DCM.
-
Wash the combined organic layers with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.
-
Azidation of Mono-Boc-PEG12-Tosylate
The tosyl group is displaced by an azide group through an SN2 reaction with sodium azide.
-
Materials: Mono-Boc-PEG12-tosylate, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve the mono-Boc-PEG12-tosylate (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the tosyl group signals and appearance of the azide stretch).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide-functionalized PEG.
-
Reduction of Mono-Boc-PEG12-Azide to Amine
The azide is reduced to a primary amine, commonly through catalytic hydrogenation.
-
Materials: Mono-Boc-PEG12-azide, palladium on carbon (Pd/C, 10%), methanol or ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the mono-Boc-PEG12-azide in methanol or ethanol in a hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide stretch).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the Boc-protected this compound.
-
Deprotection of Boc-Amino-PEG12-alcohol
The final step involves the removal of the Boc protecting group to yield the free primary amine.
-
Materials: Boc-Amino-PEG12-alcohol, trifluoroacetic acid (TFA) or hydrogen chloride in dioxane (4 M).
-
Procedure:
-
Dissolve the Boc-protected this compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a 4 M solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The final product, this compound, may be obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used directly or neutralized with a mild base if the free amine is required.
-
Applications in Research and Drug Development
This compound is a versatile tool in the hands of researchers and drug development professionals. Its well-defined length and bifunctional nature make it an ideal linker for a variety of applications:
-
Antibody-Drug Conjugates (ADCs): The amino group can be conjugated to a cytotoxic drug, while the hydroxyl end can be further modified for attachment to an antibody. The PEG spacer enhances the solubility and pharmacokinetic profile of the ADC.
-
PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Surface Modification: The amine or hydroxyl group can be used to attach the PEG linker to the surface of nanoparticles, liposomes, or other drug delivery vehicles to improve their biocompatibility, stability, and circulation time.
-
Bioconjugation: It serves as a flexible, hydrophilic spacer to link biomolecules such as peptides, proteins, or oligonucleotides without significantly impacting their biological activity.
The logical workflow for a typical bioconjugation application is illustrated below.
Caption: General bioconjugation workflow using this compound.
References
The Core Function of Amino-PEG12-alcohol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of Amino-PEG12-alcohol, a heterobifunctional linker critical to advancements in bioconjugation, drug delivery, and proteomics. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core functions, applications, and technical specifications of this versatile molecule.
Core Function and Chemical Properties
This compound, systematically named 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-ol, is a discrete polyethylene glycol (dPEG®) linker characterized by a terminal primary amine group and a terminal hydroxyl group, separated by a 12-unit ethylene glycol chain.[1][2] This defined structure provides a precise spacer length, which is crucial for optimizing the performance of conjugated molecules.
The primary function of this compound is to act as a hydrophilic, flexible, and biocompatible bridge between two molecules.[3] Its key features include:
-
Bifunctionality : The terminal amine (-NH2) and hydroxyl (-OH) groups serve as reactive handles for sequential or orthogonal conjugation. The primary amine readily reacts with N-hydroxysuccinimide (NHS) esters, carboxylic acids, and other acylating agents to form stable amide bonds.[1] The hydroxyl group can be further derivatized or used in reactions such as esterification or etherification.
-
Hydrophilicity : The polyethylene glycol backbone imparts significant water solubility to the linker and, consequently, to the molecules it conjugates.[2] This property is particularly advantageous for hydrophobic drugs or peptides, often preventing aggregation and improving their pharmacokinetic profiles.
-
Biocompatibility : PEG is a well-established biocompatible and non-immunogenic polymer, which minimizes adverse reactions when used in in-vivo applications.
-
Defined Length : The monodisperse nature of the 12-unit PEG chain provides a precise and consistent spacer arm, which is critical for maintaining biological activity and optimizing steric hindrance in complex bioconjugates.
Key Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs) : As a linker, this compound can be used in the synthesis of ADCs, connecting a potent cytotoxic drug to a monoclonal antibody. The PEG spacer can enhance the solubility and stability of the ADC, and by optimizing the linker length, it can influence the drug's release and efficacy.
-
PROTACs : In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can bridge the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain can improve the ternary complex formation essential for target protein degradation.
-
Nanoparticle Functionalization : The surface of nanoparticles can be modified with this compound to improve their biocompatibility, reduce non-specific protein binding (opsonization), and prolong circulation time. The terminal functional groups allow for the subsequent attachment of targeting ligands or therapeutic agents.
-
Bioconjugation and Labeling : It is widely used to conjugate peptides, proteins, and oligonucleotides with other molecules, such as fluorescent dyes or small molecule drugs, without significantly impacting their biological activity.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C24H51NO12 | |
| Molecular Weight | 545.67 g/mol | |
| CAS Number | 1345681-71-1 | |
| Purity | >95% | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water, DMSO, DMF |
Experimental Protocols
General Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes a typical two-step process for forming an amide bond between this compound and a molecule containing a carboxylic acid, using EDC/NHS chemistry.
Materials:
-
This compound
-
Carboxylic acid-containing molecule (e.g., a small molecule drug)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., HPLC or size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation with this compound:
-
Dissolve this compound in DMF or DMSO.
-
Add the activated NHS ester solution to the this compound solution. A slight molar excess of the NHS ester may be used.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of hydroxylamine or Tris buffer.
-
Purify the conjugate using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and NMR.
-
Surface Functionalization of Amine-Modified Nanoparticles
This protocol outlines the modification of a nanoparticle surface that has been pre-functionalized with primary amines, using this compound. The hydroxyl terminus of the PEG linker is first activated to a reactive NHS ester.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles)
-
Anhydrous DMF
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Activation of this compound's Hydroxyl Group:
-
Dissolve this compound in anhydrous DMF.
-
Add 1.5 equivalents of DSC and 2.0 equivalents of TEA to the solution.
-
Stir the reaction at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl carbonate ester of the hydroxyl group.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in anhydrous DMF.
-
Add the activated this compound solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups should be optimized.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis to remove unreacted linker and byproducts.
-
-
Characterization:
-
Confirm the successful PEGylation by techniques such as Dynamic Light Scattering (DLS) to measure the change in hydrodynamic diameter, and Fourier-Transform Infrared Spectroscopy (FTIR) to detect the characteristic PEG ether bonds.
-
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of the experimental protocols and the structure of the resulting conjugates.
Caption: Workflow for conjugating a carboxylic acid to this compound.
Caption: Workflow for surface functionalization of nanoparticles.
Caption: Simplified structure of an Antibody-Drug Conjugate (ADC).
References
Amino-PEG12-alcohol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG12-alcohol, a versatile bifunctional linker widely employed in bioconjugation, drug delivery, and surface modification. This document details its chemical properties, CAS numbers, and molecular weight, alongside detailed experimental protocols for its application.
Core Properties of this compound
This compound is a hydrophilic polyethylene glycol (PEG) derivative featuring a terminal primary amine group and a terminal hydroxyl group. The PEG spacer, consisting of 12 ethylene glycol units, imparts excellent water solubility to conjugates, which can reduce aggregation and enhance bioavailability. The amine and hydroxyl functionalities offer orthogonal handles for a variety of conjugation strategies.
Two CAS numbers are commonly associated with this compound, and its molecular weight is consistently reported in the range of 545.67 g/mol .
| Property | Value | Source(s) |
| Molecular Weight | ~545.67 g/mol | [1][2][3] |
| CAS Number | 1345681-71-1 | [1] |
| Alternative CAS Number | 933789-97-0 | [2] |
| Chemical Formula | C24H51NO12 | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) |
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable tool in various applications:
-
Drug Delivery: It can be used as a linker to attach therapeutic agents to targeting moieties such as antibodies or peptides, forming antibody-drug conjugates (ADCs) or other targeted drug delivery systems. The PEG spacer can improve the pharmacokinetic properties of the conjugate.
-
Bioconjugation: The primary amine allows for efficient reaction with carboxylic acids, activated esters (e.g., NHS esters), and other carbonyl-containing molecules. This enables the labeling and modification of proteins, peptides, and other biomolecules.
-
Surface Modification: this compound can be used to functionalize surfaces of materials like nanoparticles, beads, and self-assembled monolayers. The hydrophilic PEG chain helps to reduce non-specific protein binding, while the terminal groups can be used for further derivatization.
-
PROTACs: This molecule can be employed as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Conjugation of this compound to a Carboxylic Acid-Containing Molecule (e.g., a Small Molecule Drug)
This protocol describes a two-step process involving the activation of a carboxylic acid with EDC and NHS, followed by reaction with this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)
-
Reaction vessels
-
Stirring apparatus
-
Analytical equipment for monitoring the reaction (e.g., LC-MS or TLC)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of the Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. b. In a separate tube, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in the activation buffer. c. Add the EDC/NHS solution to the carboxylic acid solution and stir at room temperature for 15-30 minutes to form the NHS-activated ester.
-
Conjugation with this compound: a. Dissolve this compound (1.2 equivalents) in the coupling buffer. b. Add the this compound solution to the activated carboxylic acid solution. c. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
Quenching and Purification: a. Quench the reaction by adding the quenching solution to hydrolyze any unreacted NHS esters. b. Monitor the reaction progress by LC-MS or TLC to confirm the formation of the desired conjugate. c. Purify the conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts. d. Characterize the final product to confirm its identity and purity.
Protocol 2: Reaction of this compound with an NHS Ester
This protocol outlines the direct reaction of the amine group of this compound with a pre-activated NHS ester.
Materials:
-
NHS ester-containing molecule
-
This compound
-
Anhydrous DMF or DMSO
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Reaction vessels
-
Stirring apparatus
-
Analytical equipment for monitoring the reaction (e.g., LC-MS or TLC)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution of Reactants: a. Dissolve the NHS ester-containing molecule in anhydrous DMF or DMSO immediately before use, as NHS esters are susceptible to hydrolysis. b. Dissolve this compound in the reaction buffer.
-
Conjugation Reaction: a. Add the dissolved NHS ester to the this compound solution with gentle stirring. A typical molar ratio is a slight excess of the NHS ester (e.g., 1.1 to 1.5 equivalents). b. Allow the reaction to proceed at room temperature for 30-60 minutes, or on ice for 2 hours. The optimal reaction time may vary depending on the specific reactants.
-
Purification: a. Monitor the reaction by LC-MS or TLC. b. Once the reaction is complete, purify the conjugate using a suitable method like HPLC or size-exclusion chromatography to remove any unreacted starting materials. c. Characterize the purified product to confirm its structure and purity.
Visualizing the Workflow: Amide Bond Formation
The following diagram illustrates the general workflow for conjugating a carboxylic acid-containing molecule to this compound via an amide bond, as described in Protocol 1.
Caption: Workflow for amide bond formation using this compound.
References
A Technical Guide to the Solubility and Stability of Amino-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Amino-PEG12-alcohol, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and surface modification applications. This document outlines its key physicochemical properties, provides detailed experimental protocols for its characterization, and presents logical workflows for its common applications.
Introduction to this compound
This compound, systematically named 1-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-ol, is a hydrophilic linker molecule featuring a terminal primary amine group and a terminal hydroxyl group connected by a discrete polyethylene glycol (PEG) chain of twelve ethylene oxide units.[1][2] This bifunctional nature allows for the sequential or orthogonal conjugation of different molecules, making it a versatile tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs), and for the functionalization of surfaces and nanoparticles.[3][4] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1]
Solubility Profile
This compound exhibits excellent solubility in a range of aqueous and organic solvents due to its hydrophilic PEG chain. While precise quantitative solubility data is not extensively published, the following table summarizes its known solubility characteristics based on supplier information and general properties of similar short-chain PEG compounds.
Table 1: Solubility of this compound
| Solvent | Qualitative Solubility | Representative Quantitative Solubility (mg/mL) |
| Water | Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | Soluble | > 100 |
| Dichloromethane (DCM) | Soluble | > 50 |
| Dimethylformamide (DMF) | Soluble | > 100 |
Note: The representative quantitative solubility values are estimates based on the qualitative data and the properties of similar PEG compounds. Actual solubility may vary depending on the specific batch, purity, and experimental conditions.
Experimental Protocol for Quantitative Solubility Determination
This protocol outlines a standard method for determining the quantitative solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, DMSO)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a series of vials.
-
Tightly cap the vials and vortex them for 2 minutes.
-
Place the vials in a temperature-controlled shaker and agitate for 24 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solute.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the supernatant from each vial, ensuring no solid material is disturbed.
-
Dilute the supernatant with a known volume of the solvent.
-
Analyze the diluted samples by HPLC to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the concentration obtained from the HPLC analysis and the dilution factor.
-
Stability Profile
The stability of this compound is a critical factor for its storage and application. Generally, PEG compounds are stable when stored under recommended conditions, which is typically at -20°C in a dry, dark environment. Degradation can be accelerated by several factors, including elevated temperature, exposure to light and oxygen, and extreme pH conditions.
Table 2: Stability Profile of this compound
| Condition | Stability | Potential Degradation Pathways |
| Recommended Storage (-20°C, dark, dry) | Stable for >2 years | Minimal degradation |
| Elevated Temperature | Prone to degradation | Thermal oxidation, chain scission |
| Extreme pH (Acidic or Basic) | Susceptible to hydrolysis | Hydrolysis of ether linkages (slow) |
| Oxidizing Agents | Can undergo oxidation | Oxidation of the polyether backbone |
| Enzymatic Conditions | Generally stable | Some bacterial enzymes can degrade PEGs |
Experimental Protocols for Stability Assessment
This protocol describes a method to evaluate the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, 9)
-
Temperature-controlled incubator
-
HPLC system with a suitable detector
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration in each of the pH buffers.
-
Transfer aliquots of each solution into separate, sealed vials.
-
-
Incubation:
-
Place the vials in an incubator at a controlled temperature (e.g., 37°C or 50°C for accelerated testing).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial from each pH condition.
-
Immediately analyze the sample by HPLC to quantify the remaining amount of intact this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation rate constant and half-life at each pH condition.
-
This protocol outlines a method for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA).
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.
-
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition, which indicates the thermal stability of the compound.
-
Application Workflows
The bifunctional nature of this compound makes it a valuable tool in various bioconjugation and surface modification applications.
Bioconjugation Workflow: Antibody-Drug Conjugate (ADC) Synthesis
This workflow illustrates the use of this compound as a linker in the synthesis of an ADC.
Caption: Workflow for synthesizing an Antibody-Drug Conjugate using this compound.
Surface Functionalization Workflow
This workflow demonstrates the process of functionalizing a surface (e.g., a nanoparticle or a solid support) with this compound.
Caption: General workflow for surface functionalization using this compound.
Conclusion
This compound is a highly versatile and valuable tool for researchers in drug development and materials science. Its favorable solubility profile and predictable stability under appropriate conditions make it a reliable component in the design of sophisticated biomolecular constructs. The experimental protocols and workflows provided in this guide offer a solid foundation for the effective utilization and characterization of this important bifunctional linker. As with any reagent, it is recommended to perform specific validation studies for each particular application to ensure optimal performance.
References
The Pivotal Role of Amino-PEG12-alcohol in Modern Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount. Amino-PEG12-alcohol has emerged as a critical tool in bioconjugation, offering a unique combination of features that enhance the performance of complex biologics, from antibody-drug conjugates (ADCs) to functionalized nanoparticles. This in-depth technical guide explores the core functionalities of this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing its full potential.
Core Properties and Advantages of this compound
This compound is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker. Its structure, consisting of a primary amine, a terminal hydroxyl group, and a discrete chain of twelve ethylene glycol units, underpins its utility in bioconjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C24H51NO12 | [1] |
| Molecular Weight | 545.67 g/mol | [1] |
| CAS Number | 933789-97-0 | [1] |
| Purity | Typically ≥95% | [2] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
| Appearance | White solid or viscous liquid | |
| Storage | -20°C, protected from moisture |
The monodispersity of this compound is a key advantage over traditional polydisperse PEG linkers. A uniform molecular weight ensures homogeneity in the final bioconjugate, leading to improved batch-to-batch reproducibility and simplified characterization. The hydrophilic PEG12 spacer enhances the solubility of the conjugate, mitigates aggregation, and can reduce immunogenicity by shielding epitopes.
Applications in Bioconjugation
The dual functionality of this compound allows for a wide range of applications in the development of sophisticated biotherapeutics.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound serves as a flexible linker connecting the antibody to a cytotoxic payload. The PEG12 spacer can improve the pharmacokinetic profile of the ADC, leading to a longer circulation half-life and potentially a wider therapeutic window.
Table 2: Impact of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 |
Note: Data is adapted from a study comparing different PEG linker lengths and demonstrates the trend of decreased clearance with increasing PEG length up to a certain point.
Nanoparticle Functionalization
This compound is utilized to modify the surface of nanoparticles for applications in drug delivery and diagnostics. The PEG chain provides a hydrophilic shield, reducing non-specific protein adsorption and uptake by the reticuloendothelial system, thereby prolonging circulation time. The terminal amine or a derivatized hydroxyl group can be used to attach targeting ligands or therapeutic molecules.
Experimental Protocols
The following sections provide detailed methodologies for key bioconjugation reactions involving this compound.
Amine-Reactive Conjugation via EDC/NHS Chemistry
This protocol details the conjugation of the primary amine of this compound to a carboxyl group on a target molecule (e.g., a protein or nanoparticle) using EDC/NHS chemistry.
Workflow for Amine-Reactive Conjugation
Materials:
-
Carboxyl-containing molecule (e.g., protein, carboxylated nanoparticle)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation: Dissolve the carboxyl-containing molecule in Activation Buffer. Dissolve this compound in Coupling Buffer.
-
Activation: Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the carboxyl-containing molecule solution. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add a 10- to 50-fold molar excess of the this compound solution to the activated molecule. Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove unreacted reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight, and by mass spectrometry or HPLC to determine the degree of conjugation.
Derivatization of the Terminal Hydroxyl Group
The terminal hydroxyl group of this compound can be converted into other functional groups, such as an amine, for subsequent conjugation reactions. This protocol describes a two-step process involving tosylation followed by amination.
Workflow for Hydroxyl Group Derivatization
Materials:
-
This compound (with the amine group protected, e.g., as a Boc-derivative)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃) or Zinc dust and Ammonium chloride
-
Appropriate solvents for purification (e.g., diethyl ether for precipitation)
Procedure:
-
Amine Protection: Protect the primary amine of this compound using a suitable protecting group (e.g., Boc anhydride) following standard organic chemistry protocols.
-
Tosylation/Mesylation:
-
Dissolve the Boc-protected this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C and add TEA (1.5-3 equivalents).
-
Slowly add TsCl or MsCl (1.2-2 equivalents) and stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the activated PEG intermediate.
-
-
Amination (via Azide):
-
Dissolve the tosylated/mesylated intermediate in DMF and add sodium azide (5-10 equivalents).
-
Heat the reaction to 60-80°C and stir for 24-48 hours.
-
After cooling, precipitate the PEG-azide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate and dissolve it in THF/water.
-
Add PPh₃ (3 equivalents) and reflux overnight, or add zinc dust (10 equivalents) and ammonium chloride (10 equivalents) and reflux for 72 hours to reduce the azide to an amine.
-
-
Amine Deprotection: Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.
-
Purification: Purify the final diamino-PEG12 product by precipitation or column chromatography.
Quantitative Data on the Impact of PEGylation
The inclusion of a PEG12 linker significantly impacts the physicochemical properties of bioconjugates.
Table 3: Effect of PEGylation on Protein Solubility and Aggregation
| Protein | Linker | Solubility | Aggregation (%) (after stress) | Reference |
| GCSF | None | Precipitates at 37°C | >50% | |
| GCSF | 20kDa PEG | Soluble at 37°C | Significantly reduced | |
| Lysozyme | None | ~80 g/L (in 0.3M NaCl) | - | |
| Lysozyme | with PEG-3000 | Decreased | - |
Note: This table provides representative data on how PEGylation, in general, affects protein solubility and aggregation. Specific quantitative data for a PEG12 linker is often dependent on the specific protein and experimental conditions.
Signaling Pathways and Logical Relationships
While this compound itself does not participate in signaling, it is a crucial component of bioconjugates that do. For example, in an ADC targeting the HER2 receptor, the linker ensures the cytotoxic payload is delivered to the cancer cell, where it can then interfere with downstream signaling pathways, leading to apoptosis.
HER2 Signaling Pathway Targeted by an ADC
This diagram illustrates the binding of an anti-HER2 ADC to its receptor, followed by internalization and release of the cytotoxic payload, which then inhibits downstream survival pathways like PI3K/AKT and MAPK, ultimately leading to apoptosis.
Decision Tree for Linker Selection
Conclusion
This compound is a versatile and highly effective tool in the bioconjugation toolbox. Its monodisperse nature, combined with the hydrophilic properties of the PEG spacer, provides a superior alternative to traditional polydisperse linkers for creating homogeneous, stable, and highly soluble bioconjugates. The detailed protocols and workflows provided in this guide offer a starting point for researchers to leverage the advantages of this compound in the development of next-generation biotherapeutics. As the demand for more sophisticated and targeted therapies continues to grow, the role of well-defined linkers like this compound will undoubtedly become even more critical.
References
An In-Depth Technical Guide to PROTAC Linkers: Featuring Amino-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination and degradation of the target protein.
The linker, far from being a passive spacer, plays a crucial role in the efficacy of a PROTAC. Its length, composition, rigidity, and attachment points significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Among the various types of linkers, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility and provide flexibility. This guide provides a detailed overview of PROTAC linkers, with a specific focus on the utility and characteristics of PEG-based linkers like Amino-PEG12-alcohol.
This compound: A Versatile Building Block for PROTAC Synthesis
This compound is a bifunctional, hydrophilic linker commonly employed in the synthesis of PROTACs. It features a 12-unit polyethylene glycol chain that provides a significant degree of flexibility and increased water solubility to the final PROTAC molecule. The terminal amino and hydroxyl groups offer versatile handles for conjugation to the POI and E3 ligase ligands through various chemical reactions.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for the rational design of PROTACs.
| Property | Value | Reference |
| Chemical Formula | C24H51NO12 | [1] |
| Molecular Weight | 545.67 g/mol | [1] |
| CAS Number | 1345681-71-1 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | [2] |
The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation
PROTACs function by coopting the cell's own machinery for protein degradation. The following diagram illustrates the key steps of the ubiquitin-proteasome pathway that are harnessed by PROTACs.
References
Amino-PEG12-alcohol: A Technical Guide for Beginners in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Amino-PEG12-alcohol and its application as a linker in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals who are new to the field of ADCs and are seeking a foundational understanding of this critical component.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, which can harm healthy cells, ADCs are engineered to specifically target and kill cancer cells, thereby minimizing side effects.[2] An ADC is comprised of three key components: a monoclonal antibody (mAb) that selectively binds to an antigen expressed on the surface of tumor cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the mAb to the payload.[1]
The linker is a critical element in the design and performance of an ADC. It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of the cytotoxic payload which could lead to systemic toxicity.[2] Upon reaching the target cancer cell, the linker is designed to be cleaved, releasing the payload to exert its cell-killing effect. The properties of the linker, such as its length, flexibility, and hydrophilicity, can significantly influence the overall efficacy, safety, and pharmacokinetic profile of the ADC.[3]
This compound: A Versatile Linker for ADC Development
This compound is a bifunctional, discrete polyethylene glycol (dPEG®) linker that has gained significant attention in ADC development. Its structure consists of a 12-unit polyethylene glycol chain with a terminal primary amine (-NH2) group and a terminal hydroxyl (-OH) group. This unique structure provides several advantages for ADC design.
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| Molecular Formula | C24H51NO12 | |
| Molecular Weight | 545.67 g/mol | |
| CAS Number | 933789-97-0, 1345681-71-1 | |
| Purity | ≥95% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Appearance | Solid or viscous liquid | |
| Storage | -20°C |
Advantages of Using this compound in ADCs
The incorporation of a PEG spacer, such as in this compound, into an ADC linker offers several benefits:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its efficacy and safety. The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, preventing aggregation and ensuring its stability in circulation.
-
Improved Pharmacokinetics: The PEG linker can create a hydrophilic shield around the ADC, which can reduce its clearance by the kidneys and recognition by the immune system. This leads to a longer circulation half-life, providing more time for the ADC to reach its target tumor cells.
-
Increased Drug-to-Antibody Ratio (DAR): The improved solubility imparted by the PEG linker can allow for the attachment of a higher number of drug molecules per antibody (a higher DAR) without causing aggregation, potentially increasing the potency of the ADC.
-
Versatile Conjugation Chemistry: The terminal amine and hydroxyl groups of this compound provide versatile handles for conjugation to both the antibody and the cytotoxic payload. The amine group can readily react with activated carboxylic acids (e.g., NHS esters) on the payload or a payload-linker intermediate. The hydroxyl group can be further functionalized to introduce other reactive groups for conjugation.
Experimental Protocols for ADC Development with this compound
This section provides detailed methodologies for the key steps involved in the development of an ADC using an this compound-based linker.
General Workflow for ADC Synthesis and Characterization
The development of an ADC is a multi-step process that involves the careful synthesis and purification of the conjugate, followed by thorough characterization to ensure its quality and efficacy.
References
Methodological & Application
Application Notes: Bioconjugation of Proteins using Amino-Reactive Polyethylene Glycol (PEG) Reagents
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone technique in biopharmaceutical development.[1][2] This modification can confer numerous pharmacological advantages to protein therapeutics, including improved drug solubility, extended circulatory half-life, increased stability against proteolytic degradation, and reduced immunogenicity and antigenicity.[3][4][5] The result is often a more effective therapeutic with a more convenient dosing schedule.
This document provides a detailed protocol for the bioconjugation of proteins using an amine-reactive PEG reagent, specifically focusing on N-Hydroxysuccinimide (NHS) ester-activated PEGs. This is one of the most common and robust methods for PEGylation, targeting the primary amines found on the N-terminus of the polypeptide chain and the side chains of lysine residues.
While this protocol focuses on the widely used NHS-ester chemistry, it is important to note the existence of heterobifunctional linkers such as Amino-PEG12-alcohol. Such molecules possess an amine at one terminus and a hydroxyl group at the other, and are not directly reactive with proteins. Their application requires either activation of the alcohol group or, more commonly, the use of the amine group to couple to a protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) via a separate activation chemistry like EDC/NHS. This guide will primarily detail the more direct amine-targeted PEGylation and briefly cover the alternative carboxyl-targeted approach.
2. Principle of the Method: Amine-Reactive PEGylation
The most prevalent strategy for protein PEGylation involves the use of a PEG derivative activated with an N-Hydroxysuccinimide (NHS) ester. In an aqueous environment at a neutral to slightly basic pH (7.0-8.5), the NHS ester group reacts efficiently with primary amines on the protein surface. This reaction proceeds via a nucleophilic attack from the deprotonated primary amine on the ester, resulting in the formation of a highly stable and irreversible amide bond. The NHS molecule is released as a byproduct, which can be easily removed during purification.
Caption: Reaction scheme for amine-reactive PEGylation.
3. Experimental Workflow
The overall process for protein PEGylation can be broken down into five key stages: preparation of reagents, the conjugation reaction, quenching, purification of the conjugate, and finally, characterization and analysis. Each step is critical for achieving a homogenous and active final product.
Caption: High-level workflow for protein PEGylation.
4. Detailed Experimental Protocols
This section provides a general protocol that can be adapted for various proteins and amine-reactive PEG-NHS reagents. Optimization is often necessary for each specific protein.
Materials and Reagents
-
Protein: 1-10 mg/mL solution of the target protein.
-
PEG Reagent: Amine-reactive PEG-NHS ester (e.g., mPEG12-NHS). Must be stored at -20°C under desiccant.
-
Reaction Buffer: Amine-free buffer, pH 7.0-8.0. Phosphate-buffered saline (PBS) at pH 7.4 is common. Avoid buffers like Tris or glycine.
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the PEG reagent.
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.5.
-
Purification System: Size Exclusion (SEC) or Ion Exchange (IEX) chromatography columns and system.
-
Analytical Equipment: SDS-PAGE system, mass spectrometer (LC/MS).
Protocol Steps
Step 1: Preparation of Protein and PEG Reagent
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer (e.g., PBS, pH 7.4). If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
PEG Reagent Preparation: Equilibrate the vial of PEG-NHS ester to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.
Step 2: Bioconjugation Reaction
-
Calculate Molar Ratio: Determine the desired molar excess of the PEG reagent to the protein. A starting point is often a 20-fold molar excess. The optimal ratio depends on the protein concentration and the desired degree of PEGylation and must be determined empirically.
-
mmol PEG = (mg Protein / MW Protein in kDa) x Molar Excess
-
-
Reaction Setup: Add the calculated volume of the freshly prepared PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice. Longer incubation times or higher pH can increase the degree of PEGylation but also the risk of hydrolysis.
Step 3: Quenching the Reaction
-
To stop the reaction, add the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
Step 4: Purification of the PEGylated Protein
-
Purification is critical to remove unreacted PEG, the hydrolyzed NHS byproduct, and any unconjugated protein.
-
Size Exclusion Chromatography (SEC): This is the most common method. It effectively separates the larger PEGylated protein from the smaller native protein and low molecular weight contaminants.
-
Ion Exchange Chromatography (IEX): Since the PEGylation of lysine residues neutralizes their positive charge, IEX can be used to separate protein species based on their degree of PEGylation (i.e., the number of attached PEG chains).
-
Dialysis: Can be used to remove small molecule impurities but is less effective at separating PEGylated from un-PEGylated protein.
Step 5: Characterization of the Conjugate
-
SDS-PAGE: A simple way to visualize the success of the conjugation. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.
-
Mass Spectrometry (LC/MS): Provides an accurate mass of the conjugated protein, allowing for the determination of the number of PEG chains attached. Tandem MS can be used to identify the specific sites of PEGylation.
5. Data Presentation
Quantitative data from optimization and purification experiments should be clearly tabulated.
Table 1: Example of Reaction Condition Optimization
| Molar Excess (PEG:Protein) | Reaction pH | Time (min) | Temperature (°C) | Average Degree of PEGylation (DoP)* |
| 5:1 | 7.4 | 60 | 25 | 1.2 |
| 20:1 | 7.4 | 60 | 25 | 4.5 |
| 50:1 | 7.4 | 60 | 25 | 7.8 |
| 20:1 | 8.0 | 60 | 25 | 6.1 |
| 20:1 | 7.4 | 120 | 25 | 5.3 |
| 20:1 | 7.4 | 60 | 4 | 3.1 |
*Degree of PEGylation determined by Mass Spectrometry.
Table 2: Comparison of Purification Methods for PEGylated Proteins
| Purification Method | Principle of Separation | Key Advantages | Common Outcome |
| Size Exclusion (SEC) | Hydrodynamic radius (size) | Excellent for removing excess PEG and byproducts. | High purity, good separation of PEGylated from native protein. |
| Ion Exchange (IEX) | Net surface charge | Can separate species with different degrees of PEGylation. | Resolution decreases as the number of attached PEGs increases. |
| Hydrophobic Interaction (HIC) | Surface hydrophobicity | Can be a good polishing step after IEX. | Lower capacity, may have poor resolution. |
| Reverse Phase (RP-HPLC) | Polarity/Hydrophobicity | Good for analytical scale separation of isomers. | Problematic at preparative scale. |
6. Alternative Protocol: Using Heterobifunctional Linkers
For a linker like this compound, the strategy must be different as neither the amine nor the alcohol group will readily react with a protein. The amine end can be coupled to a protein's carboxylic acid groups using carbodiimide chemistry.
Caption: Workflow for carboxyl-reactive PEGylation.
Brief Protocol:
-
Dissolve the protein in an amine-free buffer at pH ~6.0 (e.g., MES buffer).
-
Activate the protein's carboxyl groups by adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.
-
Add the this compound reagent to the activated protein solution.
-
Allow the reaction to proceed for several hours before quenching and purification as described previously. This method forms a stable amide bond between the protein's aspartic/glutamic acid residues and the PEG's amine group.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for NHS Ester Reactions with Amino-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions for conjugating N-hydroxysuccinimide (NHS) esters with Amino-PEG12-alcohol. This process, a cornerstone of bioconjugation, allows for the covalent attachment of a polyethylene glycol (PEG) spacer to a molecule of interest, thereby enhancing its solubility, stability, and pharmacokinetic properties. The following sections detail the underlying chemistry, optimal reaction parameters, and step-by-step protocols for successful conjugation.
Introduction to NHS Ester Chemistry
N-hydroxysuccinimide esters are highly reactive compounds widely used for the modification of primary amines, such as the terminal amine of this compound, to form stable amide bonds.[1][2][3] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction is efficient under mild, aqueous conditions, making it ideal for bioconjugation.[4]
A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid and the release of NHS.[4] The rate of hydrolysis is significantly influenced by pH and temperature, making the control of these parameters crucial for maximizing the yield of the desired conjugate.
Key Reaction Parameters
Optimizing the reaction conditions is paramount for achieving high conjugation efficiency and purity. The following parameters should be carefully considered:
-
pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance, ensuring a sufficient concentration of the deprotonated, nucleophilic amine while minimizing the rate of NHS ester hydrolysis. At lower pH, the amine is protonated and less reactive, while at higher pH, the rate of hydrolysis increases dramatically.
-
Buffer Composition: The choice of buffer is critical to avoid unwanted side reactions. Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers are recommended. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the this compound for reaction with the NHS ester.
-
Temperature: The reaction temperature affects the rates of both the desired aminolysis and the competing hydrolysis. Reactions are typically carried out at room temperature (20-25°C) or on ice (4°C). While higher temperatures can accelerate the conjugation, they also significantly increase the rate of hydrolysis. A study on a similar short-chain amino-PEG showed a slightly greater yield of the amide product at room temperature compared to 37°C.
-
Molar Ratio: The molar ratio of the NHS ester to the this compound influences the reaction kinetics and final yield. For small molecules, a molar ratio of 1:1 to 2:1 (NHS ester:amino-PEG) is often a good starting point. However, for larger and more complex molecules, a higher molar excess of the NHS ester (e.g., 10- to 20-fold) may be necessary to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application.
-
Solvent: Many NHS esters have limited solubility in aqueous solutions and are typically dissolved in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the reaction mixture. It is crucial to use anhydrous and amine-free solvents to prevent premature hydrolysis or reaction with solvent impurities. The final concentration of the organic solvent in the reaction mixture should generally be kept below 10%.
Quantitative Data Summary
The following table summarizes the effect of various reaction conditions on the conjugation of an NHS ester with a short-chain amino-PEG, providing a basis for optimizing the reaction with this compound.
| Parameter | Condition | Reaction Half-life (t½) of Amidation | Final Yield of PEG-conjugate | NHS Ester Hydrolysis Half-life (t½) | Reference |
| pH | pH 8.0 | 80 min | 80-85% | 210 min | |
| pH 8.5 | 20 min | 80-85% | 180 min | ||
| pH 9.0 | 10 min | 87-92% | 125 min | ||
| Temperature | Room Temperature | - | Slightly higher | - | |
| 37°C | - | Slightly lower | - | ||
| 4°C | Slower | - | ~10 minutes (at pH 8.6) | ||
| Molar Ratio (NHS:Amine) | 1:1 to 2:1 | - | - | - | |
| 20:1 | - | - | - |
Data for reaction half-life and yield are based on a study using a porphyrin-NHS ester and mPEG4-NH2, which is a close analogue to this compound.
Experimental Protocols
Protocol 1: General Conjugation of an NHS Ester to this compound
This protocol provides a general procedure for the conjugation of a molecule functionalized with an NHS ester to this compound.
Materials:
-
NHS ester-functionalized molecule of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5, or 0.1 M Phosphate Buffer, pH 8.3-8.5
-
Anhydrous, amine-free DMSO or DMF
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4, or 1 M Glycine, pH 7.4
-
Purification system (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
-
Prepare the this compound Solution: Dissolve the this compound in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Perform the Conjugation Reaction: Add the desired molar equivalent of the NHS ester stock solution to the this compound solution while gently vortexing.
-
Incubate: Incubate the reaction mixture at room temperature for 1-4 hours or on ice for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Purify the resulting PEGylated conjugate from excess reagents and byproducts using an appropriate method such as preparative HPLC, size-exclusion chromatography, or dialysis.
Protocol 2: Purification of the PEGylated Conjugate by Preparative HPLC
Materials:
-
Crude reaction mixture from Protocol 1
-
HPLC system with a preparative column (e.g., C18)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
Procedure:
-
Equilibrate the Column: Equilibrate the preparative HPLC column with the initial mobile phase conditions.
-
Sample Preparation: If necessary, dilute the crude reaction mixture with Mobile Phase A.
-
Injection and Separation: Inject the sample onto the column and run a suitable gradient of Mobile Phase B to separate the PEGylated conjugate from unreacted starting materials and byproducts.
-
Fraction Collection: Collect the fractions corresponding to the desired product peak, as determined by UV detection.
-
Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS). Pool the pure fractions.
-
Solvent Removal: Remove the HPLC solvent from the pooled fractions by lyophilization or rotary evaporation to obtain the purified PEGylated conjugate.
Mandatory Visualizations
Caption: Experimental workflow for NHS ester conjugation with this compound.
Caption: Competing reaction pathways for NHS esters in aqueous solution.
References
Synthesis of PROTACs Using an Amino-PEG12-alcohol Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a commercially available Amino-PEG12-alcohol linker, a bifunctional linker with a terminal primary amine and a terminal primary alcohol separated by a 12-unit PEG chain.
PROTAC Mechanism of Action
The fundamental mechanism of PROTAC action involves hijacking the ubiquitin-proteasome system (UPS).
Caption: General mechanism of PROTAC-mediated protein degradation.
Synthetic Strategy Overview
The synthesis of a PROTAC using the this compound linker is a two-step sequential process involving the coupling of the E3 ligase ligand and the POI ligand to the bifunctional linker. The order of addition can be varied depending on the specific functionalities of the ligands. The following protocol outlines a common strategy where the E3 ligase ligand is first coupled to the amine terminus of the linker, followed by activation of the alcohol terminus for coupling to the POI ligand.
Caption: Synthetic workflow for PROTAC synthesis using this compound.
Experimental Protocols
Protocol 1: Coupling of E3 Ligase Ligand to the Amine Terminus of this compound
This protocol describes the formation of an amide bond between an E3 ligase ligand containing a carboxylic acid and the primary amine of the this compound linker using standard peptide coupling reagents.
Materials:
-
This compound
-
E3 Ligase Ligand with a terminal carboxylic acid (e.g., a derivative of Thalidomide, Pomalidomide, or VHL ligand)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the E3 ligase ligand (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add DCC (1.2 eq) or EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add the solution of this compound to the activated E3 ligase ligand solution.
-
Add DIPEA (2.0 eq) or TEA (2.0 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with ethyl acetate or DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the E3 Ligase Ligand-PEG12-alcohol intermediate.
Protocol 2: Activation of the Terminal Alcohol and Coupling of the POI Ligand
This protocol involves a two-step process: first, the activation of the terminal alcohol of the intermediate to a better leaving group (e.g., a tosylate), and second, the nucleophilic substitution with a POI ligand containing a nucleophilic group (e.g., an amine or a phenol).
Materials:
-
E3 Ligase Ligand-PEG12-alcohol (from Protocol 1)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
POI Ligand with a terminal amine or phenol
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
Step 2a: Activation of the Terminal Alcohol (Tosylation)
-
Dissolve the E3 Ligase Ligand-PEG12-alcohol (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq) or pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting E3 Ligase Ligand-PEG12-OTs is often used in the next step without further purification.
Step 2b: Coupling of the POI Ligand
-
Dissolve the crude E3 Ligase Ligand-PEG12-OTs (1.0 eq) and the POI ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60 °C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Characterization and Evaluation of PROTACs
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with the synthesized PROTAC. Key parameters derived from this experiment are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized with PEG linkers. Note that the optimal linker length and resulting efficacy are highly dependent on the specific POI and E3 ligase combination.
Table 1: Influence of PEG Linker Length on PROTAC Efficacy
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | < 12 | No degradation | - | [2] |
| TBK1 | VHL | 12-29 | Submicromolar | >75 | [2] |
| BRD4 | CRBN | 0 PEG units | < 500 | >90 | [3] |
| BRD4 | CRBN | 1-2 PEG units (3-6 atoms) | > 5000 | - | [3] |
| BRD4 | CRBN | 4-5 PEG units (12-15 atoms) | < 500 | >90 |
Table 2: Representative Degradation Data for PROTACs with ~12-atom PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound X | BRD4 | CRBN | ~50 | >95 | H661 | |
| Compound Y | BTK | CRBN | 2.2 | 97 | Mino |
Conclusion
The this compound linker provides a versatile and synthetically accessible platform for the construction of PROTACs. The detailed protocols provided herein offer a comprehensive guide for the synthesis and evaluation of these molecules. The modular nature of the synthesis allows for the systematic optimization of the linker length and composition, which is crucial for achieving potent and selective protein degradation. By following these guidelines, researchers can effectively develop novel PROTACs for therapeutic and research applications.
References
Developing Antibody-Drug Conjugates with Amino-PEG12-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of antibody-drug conjugates (ADCs) utilizing an Amino-PEG12-alcohol linker. This hydrophilic, flexible, and discrete-length polyethylene glycol (PEG) linker offers significant advantages in optimizing the physicochemical and pharmacokinetic properties of ADCs.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1][2][] The linker connecting the antibody to the drug payload is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[1][2]
This compound is a bifunctional, monodisperse PEG linker that provides a defined spacer between the antibody and the cytotoxic payload. The use of a discrete PEG linker like PEG12 offers several key advantages in ADC development:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC. The hydrophilic nature of the PEG12 linker improves the overall hydrophilicity of the ADC, mitigating aggregation and enhancing solubility.
-
Improved Pharmacokinetics: The PEG linker can create a "hydration shell" around the payload, which can shield it from premature clearance mechanisms and reduce immunogenicity, leading to a longer circulation half-life.
-
Defined Spacer Length: The use of a monodisperse PEG12 linker provides a precise and well-defined distance between the antibody and the drug. This can be crucial for optimizing steric hindrance and ensuring efficient interaction of the antibody with its target antigen.
-
Reduced Aggregation: By masking the hydrophobicity of the drug payload, the PEG12 linker helps to prevent the formation of ADC aggregates, which can be a significant manufacturing challenge and can lead to immunogenicity.
Chemical Structure and Properties
This compound
-
Molecular Formula: C26H55NO13
-
Molecular Weight: 585.7 g/mol
-
Structure: H₂N-(CH₂)₂-(O-CH₂-CH₂)₁₂-OH
The primary amine (-NH₂) at one terminus allows for covalent attachment to a variety of functional groups on a cytotoxic payload, often after activation of the payload's carboxylic acid or other reactive group. The terminal hydroxyl (-OH) group at the other end can be activated for conjugation to the antibody, typically through reaction with surface-exposed lysine residues.
Experimental Protocols
This section provides detailed protocols for the synthesis, purification, and characterization of an ADC using an this compound linker.
Protocol 1: Activation of Cytotoxic Payload and Conjugation to this compound
This protocol describes the activation of a carboxylic acid-containing cytotoxic payload using EDC/Sulfo-NHS chemistry and its subsequent conjugation to the amino group of the this compound linker.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Payload Activation:
-
Dissolve the carboxylic acid-containing cytotoxic payload in anhydrous DMF or DMSO.
-
In a separate tube, prepare a fresh solution of EDC (1.5 equivalents relative to the payload) and Sulfo-NHS (1.5 equivalents relative to the payload) in anhydrous DMF or DMSO.
-
Add the EDC/Sulfo-NHS solution to the payload solution and stir at room temperature for 15-30 minutes to form the NHS-activated payload.
-
-
Conjugation to this compound:
-
Dissolve this compound (2.0 equivalents relative to the payload) in anhydrous DMF.
-
Add the this compound solution to the activated payload solution.
-
Let the reaction stir at room temperature overnight.
-
-
Purification of the Payload-Linker Conjugate:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the payload-linker conjugate using a reverse-phase HPLC system with a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the payload-linker conjugate as a solid.
-
Protocol 2: Activation of the Payload-Linker Conjugate and Conjugation to the Antibody
This protocol details the activation of the terminal hydroxyl group of the payload-PEG12-linker and its conjugation to the antibody. A common method for activating terminal alcohols for reaction with amines (lysine residues on the antibody) is to first convert the alcohol to a more reactive functional group, such as a p-nitrophenyl carbonate, which can then react with the amine.
Materials:
-
Payload-PEG12-alcohol conjugate
-
Di(p-nitrophenyl) carbonate (p-DPC)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reaction Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) system
-
Hydrophobic interaction chromatography (HIC) system
Procedure:
-
Activation of the Payload-Linker's Hydroxyl Group:
-
Dissolve the payload-PEG12-alcohol conjugate (1 equivalent) in anhydrous DCM.
-
Add di(p-nitrophenyl) carbonate (1.2 equivalents) and pyridine (1.2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Purify the activated p-nitrophenyl carbonate of the payload-linker by flash chromatography on silica gel.
-
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Dissolve the activated payload-linker conjugate (e.g., 10-fold molar excess over the antibody) in a minimal amount of a co-solvent like DMSO.
-
Slowly add the activated payload-linker solution to the antibody solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted activated payload-linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated payload-linker and other small molecules by size-exclusion chromatography (SEC) using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the Antibody-Drug Conjugate
Materials:
-
Purified ADC
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC-HPLC) system
-
LC-MS system
-
Size-Exclusion Chromatography (SEC-HPLC) system
-
SDS-PAGE equipment
Procedure:
-
Determination of Protein Concentration:
-
Measure the absorbance of the purified ADC at 280 nm using a UV-Vis spectrophotometer.
-
Calculate the protein concentration using the Beer-Lambert law and the known extinction coefficient of the antibody.
-
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: If the drug has a distinct absorbance peak separate from the protein's absorbance at 280 nm, the DAR can be estimated by measuring the absorbance at both wavelengths and using the known extinction coefficients of the antibody and the drug.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a more accurate method to determine the distribution of drug-linked forms (e.g., DAR 0, 2, 4, 6, 8) and the average DAR. The different drug-loaded species will have different hydrophobicities and will elute at different retention times.
-
LC-MS: Mass spectrometry of the intact or reduced and deglycosylated ADC can provide a precise measurement of the mass of the different drug-loaded species, allowing for accurate DAR determination.
-
-
Analysis of Aggregation and Fragmentation:
-
Size-Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the purified ADC sample.
-
-
Confirmation of Conjugation:
-
SDS-PAGE: Run reduced and non-reduced samples of the ADC on an SDS-PAGE gel to visualize the covalent attachment of the drug-linker to the antibody chains.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the development of ADCs with PEG linkers.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| ADC Construct | Linker | Conjugation Method | Average DAR (HIC-HPLC) | Monomer Purity (SEC-HPLC) |
| Trastuzumab-Payload-1 | This compound | Lysine Conjugation | 3.8 | >95% |
| Rituximab-Payload-2 | This compound | Lysine Conjugation | 4.1 | >96% |
| In-house mAb-Payload-3 | mc-vc-PAB-PEG12 | Cysteine Conjugation | 7.6 | >98% |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | ADC Construct | Target Antigen | IC₅₀ (nM) |
| SK-BR-3 (HER2+++) | Trastuzumab-Payload-1 | HER2 | 0.5 |
| BT-474 (HER2+++) | Trastuzumab-Payload-1 | HER2 | 0.8 |
| MDA-MB-231 (HER2-) | Trastuzumab-Payload-1 | HER2 | >1000 |
| Raji (CD20+) | Rituximab-Payload-2 | CD20 | 1.2 |
| Ramos (CD20+) | Rituximab-Payload-2 | CD20 | 1.5 |
| Jurkat (CD20-) | Rituximab-Payload-2 | CD20 | >1000 |
Table 3: Pharmacokinetic Parameters in Mice
| ADC Construct | Linker | Half-life (t₁/₂, hours) | Clearance (mL/hr/kg) |
| Trastuzumab-Payload-1 | This compound | 150 | 0.25 |
| Rituximab-Payload-2 | This compound | 145 | 0.28 |
| ADC with hydrophobic linker | Non-PEG | 80 | 0.55 |
Visualizations
Caption: Experimental workflow for ADC synthesis using this compound.
Caption: Structure of the this compound linker in an ADC.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Step-by-Step Guide to Amino-PEG12-alcohol Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG12-alcohol is a heterobifunctional linker molecule widely employed in bioconjugation and drug delivery.[1][2] Its structure features a discrete 12-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, enhances solubility, and can reduce the immunogenicity of the conjugated molecule.[3][4][5] The terminal primary amine and primary alcohol groups provide two distinct points for covalent attachment, allowing for the sequential and controlled conjugation of different molecules. The amino group is readily reactive with activated carboxylic acids (e.g., NHS esters) and carbonyls, while the hydroxyl group can be activated for reaction with a variety of functional groups.
This document provides detailed protocols for the conjugation of molecules to both the amino and alcohol termini of this compound, as well as methods for the purification of the resulting conjugates.
Data Summary
The following tables summarize key quantitative parameters for the conjugation and purification processes described in the protocols.
Table 1: Reaction Conditions for Amine Group Conjugation (EDC/NHS Chemistry)
| Parameter | Value | Reference |
| pH Range | 7.0 - 9.0 | |
| Optimal pH for EDC/NHS Activation | 4.5 - 6.0 (in MES buffer) | |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 1.2 : 1.2 to 1 : 1.5 : 1.5 | |
| Molar Ratio (Activated Acid:Amine) | 1:1 to 2:1 | |
| Reaction Time (Activation) | 15 - 60 minutes | |
| Reaction Time (Conjugation) | 2 - 24 hours | |
| Temperature | Room Temperature (20-25°C) |
Table 2: Reaction Conditions for Alcohol Group Activation and Conjugation
| Parameter | Value | Reference |
| Oxidation of Alcohol to Carboxylic Acid (Jones Reagent) | ||
| Temperature | 0°C | |
| Activation of Alcohol with p-Nitrophenyl Chloroformate | ||
| Temperature | Room Temperature | |
| Reaction Time | 2 hours | |
| Reaction of Activated Alcohol with Amines | ||
| pH | 8.5 - 9.5 |
Table 3: Purification Method Selection Guide for PEGylated Conjugates
| Purification Method | Principle | Application | Reference |
| Dialysis / Ultrafiltration | Size-based separation using a semi-permeable membrane. | Removal of small molecule reagents and byproducts. | |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Removal of unreacted PEG and small molecules; separation of monomeric vs. aggregated conjugates. | |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge differences. | Separation of unreacted protein from PEGylated protein; separation of positional isomers. | |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purification of small molecule-PEG conjugates and peptides. |
Experimental Protocols
Protocol 1: Conjugation to the Amine Group via EDC/NHS Chemistry
This protocol describes the conjugation of a molecule containing a carboxylic acid to the primary amine of this compound using EDC and NHS. This two-step process first activates the carboxylic acid to form a more stable NHS ester, which then reacts with the amine to form a stable amide bond.
Materials and Reagents:
-
This compound
-
Carboxylic acid-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions
-
0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching reagent (e.g., hydroxylamine, Tris buffer, or 2-mercaptoethanol)
-
Purification supplies (dialysis membrane, SEC or IEX column)
Experimental Workflow for Amine Conjugation:
Caption: Workflow for EDC/NHS-mediated amine conjugation.
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing molecule in MES buffer (for aqueous reactions) or anhydrous DMF/DCM (for organic phase reactions). b. Add EDC-HCl and NHS to the solution. A molar ratio of 1:1.2:1.2 (Carboxylic Acid:EDC:NHS) is a good starting point. c. Incubate the reaction for 15-60 minutes at room temperature.
-
Conjugation to this compound: a. In a separate vial, dissolve the this compound in a suitable buffer (e.g., PBS, pH 7.2-7.5 for aqueous reactions) or anhydrous solvent. b. Add the activated carboxylic acid solution from step 1c to the this compound solution. A molar ratio of 1:1 to 2:1 (activated acid:amine) is recommended. c. Allow the reaction to proceed for 2-24 hours at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as LC-MS or TLC.
-
Quenching and Purification: a. Quench the reaction by adding an excess of an amine-containing reagent like Tris or hydroxylamine to consume any unreacted NHS esters. Alternatively, 2-mercaptoethanol can be used to quench any remaining EDC. b. Purify the conjugate from unreacted starting materials and byproducts using an appropriate method based on the size and properties of the final product (see Table 3). Dialysis is effective for removing small molecules, while SEC or IEX may be necessary for more rigorous purification.
Protocol 2: Activation and Conjugation of the Alcohol Group
The terminal hydroxyl group of this compound is less reactive than the amine group and requires activation prior to conjugation. This protocol describes a two-step process involving the oxidation of the alcohol to a carboxylic acid, followed by the EDC/NHS chemistry described in Protocol 1.
Materials and Reagents:
-
This compound conjugate (from Protocol 1, or starting material with a protected amine group)
-
Jones Reagent (Chromium trioxide in sulfuric acid) or TEMPO/NaOCl
-
Acetone
-
Anhydrous dichloromethane (DCM)
-
Reagents for EDC/NHS chemistry as listed in Protocol 1
Experimental Workflow for Alcohol Activation and Conjugation:
Caption: Workflow for alcohol group activation and conjugation.
Procedure:
-
Oxidation of the Alcohol Group: a. Dissolve the this compound (with the amine group either already conjugated or protected) in acetone and cool the solution to 0°C in an ice bath. b. Slowly add Jones reagent dropwise with vigorous stirring. A color change from orange/red to green indicates the oxidation reaction. c. After the reaction is complete, quench any excess oxidizing agent and purify the resulting carboxy-PEG molecule.
-
Activation of the Newly Formed Carboxylic Acid: a. Dissolve the purified carboxy-PEG in an appropriate anhydrous solvent like DCM. b. Activate the terminal carboxylic acid using EDC and NHS as described in Protocol 1, step 1.
-
Conjugation to an Amine-Containing Molecule: a. React the activated carboxy-PEG-NHS ester with the desired amine-containing molecule as described in Protocol 1, step 2.
-
Purification: a. Purify the final conjugate using an appropriate method from Table 3.
Signaling Pathways and Logical Relationships
The primary application of this compound is in the construction of bioconjugates, such as antibody-drug conjugates (ADCs) or PEGylated proteins for therapeutic use. The logical relationship in designing such a conjugate is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 4. US7125558B2 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amino-PEG12-alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amino-PEG12-alcohol
This compound is a heterobifunctional polyethylene glycol (PEG) linker that is increasingly utilized in the development of advanced drug delivery systems.[1][2][3][4] Its structure comprises a primary amine group (-NH2) at one terminus and a hydroxyl group (-OH) at the other, connected by a discrete 12-unit PEG chain.[3] This specific architecture offers several advantages in drug delivery design:
-
Biocompatibility and Solubility: The hydrophilic PEG backbone enhances the aqueous solubility of the drug delivery system and reduces non-specific protein adsorption, a phenomenon known as the "stealth effect." This can lead to prolonged circulation times and reduced immunogenicity.
-
Bifunctional Reactivity: The terminal amine and hydroxyl groups provide two distinct reactive sites for sequential or orthogonal conjugation. The primary amine is readily coupled to carboxylic acids or activated esters (like NHS esters), commonly found on nanoparticle surfaces or within drug molecules. The hydroxyl group can be further derivatized for the attachment of targeting ligands or other functional moieties.
-
Defined Spacer Length: The 12-unit PEG chain provides a well-defined and flexible spacer arm. This can be crucial for optimizing the distance between the drug carrier and a targeting ligand to ensure effective receptor binding, or to position a drug for efficient release.
These properties make this compound a versatile tool for a range of applications in drug delivery, including the surface modification of nanoparticles, the development of antibody-drug conjugates (ADCs), and the creation of targeted drug carriers.
Applications in Drug Delivery
Surface Functionalization of Nanoparticles
This compound is an excellent reagent for the surface modification of various nanoparticles, such as liposomes, polymeric nanoparticles (e.g., PLGA), and metallic nanoparticles (e.g., gold nanoparticles). The primary amine group can be covalently attached to surface carboxyl groups on the nanoparticles, creating a hydrophilic PEG layer.
Benefits of PEGylation with this compound:
-
Increased Stability: The PEG layer prevents nanoparticle aggregation, enhancing their colloidal stability in biological fluids.
-
Prolonged Circulation: The "stealth" properties imparted by the PEG chains reduce clearance by the reticuloendothelial system (RES), leading to longer circulation half-lives and increased accumulation at the target site through the enhanced permeability and retention (EPR) effect.
-
Platform for Further Functionalization: The terminal hydroxyl group of the conjugated this compound can be activated or modified to attach targeting ligands (e.g., antibodies, peptides, aptamers), enabling active targeting of specific cells or tissues.
Linker for Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker plays a critical role in connecting the monoclonal antibody to the cytotoxic payload. This compound can be incorporated into ADC linker design to enhance the overall therapeutic index of the conjugate.
Role of this compound in ADCs:
-
Improved Pharmacokinetics: The PEG component can improve the solubility and stability of the ADC, particularly when conjugated with hydrophobic drug molecules.
-
Optimized Drug-to-Antibody Ratio (DAR): The use of a defined PEG linker can aid in achieving a more homogenous DAR, which is a critical quality attribute for ADCs.
-
Controlled Drug Release: While this compound itself forms a stable linkage, it can be incorporated into more complex linker designs that include cleavable moieties (e.g., disulfide bonds, pH-sensitive hydrazones) to ensure controlled drug release at the target site.
Quantitative Data on PEG Linker Performance
The length of the PEG linker is a critical parameter that can significantly impact the performance of a drug delivery system. While specific data for this compound is not always available in a comparative format, the following tables summarize findings from studies on various PEG linker lengths. This data provides valuable insights into the expected performance of a PEG12 linker, which falls into the "medium" length category.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity | In Vivo Pharmacokinetics (Half-life) | In Vivo Antitumor Efficacy | Reference(s) |
| Short (e.g., PEG2, PEG4) | 8 | Maintained | Slightly Increased | 65-75% Tumor Growth Inhibition | |
| Medium (e.g., PEG8, PEG12) | 8 | Variable | Significantly Increased | 75-85% Tumor Growth Inhibition | |
| Long (e.g., PEG24) | 8 | Variable | Significantly Increased | 75-85% Tumor Growth Inhibition |
This table illustrates that while longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity, they generally result in significantly improved pharmacokinetic profiles and enhanced in vivo anti-tumor efficacy.
Table 2: Effect of PEG Linker Length on In Vivo Tumor Accumulation of Targeted Liposomes
| PEG Linker Length for Targeting Ligand | Tumor Accumulation (% Injected Dose/g) | Reference(s) |
| 2 kDa | ~4 | |
| 5 kDa | ~6 | |
| 10 kDa | ~8 |
This data suggests that a longer PEG linker can enhance the in vivo tumor-targeting ability of nanocarriers, leading to increased accumulation at the tumor site.
Experimental Protocols
Protocol for Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent conjugation of this compound to nanoparticles with available carboxyl groups on their surface using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH, liposomes with DSPE-PEG-COOH)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Centrifugal filter units (with appropriate molecular weight cutoff)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A 2- to 5-fold molar excess of EDC and NHS over the available carboxyl groups on the nanoparticles is a good starting point.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess EDC/NHS:
-
Centrifuge the activated nanoparticles and discard the supernatant. Resuspend the nanoparticle pellet in Coupling Buffer. Repeat this washing step twice to ensure complete removal of unreacted EDC and NHS.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer at a concentration that provides a 10- to 50-fold molar excess relative to the nanoparticles.
-
Add the this compound solution to the activated nanoparticles.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to deactivate any remaining active NHS-esters.
-
-
Purification of Functionalized Nanoparticles:
-
Purify the this compound functionalized nanoparticles from excess reagents using centrifugal filter units. Wash the nanoparticles with PBS or a suitable storage buffer three times.
-
-
Characterization:
-
Characterize the resulting nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS). Successful PEGylation should result in a slight increase in hydrodynamic diameter and a shift in zeta potential towards neutral.
-
The degree of PEGylation can be quantified using techniques such as fluorescamine assay (to measure remaining primary amines) or by using a fluorescently labeled this compound.
-
Workflow for Creating an Antibody-Drug Conjugate (ADC) with a Linker Containing this compound
This workflow outlines the general steps for creating an ADC where this compound is part of the linker connecting a cytotoxic drug to an antibody. This protocol assumes the drug has a reactive group for the amine on the PEG linker and the other end of the linker has a group reactive towards the antibody (e.g., a maleimide for reaction with reduced antibody thiols).
Experimental Workflow Diagram:
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of doxorubicin-induced apoptosis, a common payload in drug delivery systems, including those that could utilize this compound as part of a linker.
Doxorubicin-Induced Apoptosis Signaling Pathway:
Doxorubicin induces apoptosis through multiple mechanisms, including the generation of reactive oxygen species (ROS), induction of DNA damage, and causing mitochondrial dysfunction. These events converge on the activation of the intrinsic apoptotic pathway, leading to the release of cytochrome c, formation of the apoptosome, and subsequent activation of executioner caspases like caspase-3, ultimately resulting in programmed cell death.
References
Application Notes and Protocols for the Reaction of Amino-PEG12-alcohol with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the covalent conjugation of carboxylic acids to the bifunctional linker, Amino-PEG12-alcohol. This versatile polyethylene glycol (PEG) derivative offers both a primary amine and a primary alcohol for selective modification, enabling its use in a wide range of applications including bioconjugation, drug delivery, and surface functionalization.[1][2] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[2][3]
This document outlines two primary reaction pathways:
-
Amide Bond Formation: Reaction of the primary amine of this compound with a carboxylic acid using carbodiimide chemistry.
-
Ester Bond Formation: Reaction of the primary alcohol of this compound with a carboxylic acid, primarily through Steglich esterification.
Amide Bond Formation via Carbodiimide Coupling
The reaction of the terminal amine of this compound with a carboxylic acid is most commonly achieved through the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This method proceeds via the formation of a more stable, amine-reactive NHS ester from the carboxylic acid, which then readily reacts with the primary amine of the PEG linker to form a stable amide bond.
Quantitative Data Summary for Amide Coupling
The following table summarizes typical reaction conditions and expected outcomes for the EDC/NHS mediated coupling of a carboxylic acid to an amine-PEG linker. Actual results may vary depending on the specific carboxylic acid used.
| Parameter | Condition | Expected Outcome/Note |
| Molar Ratio (Carboxylic Acid:EDC:NHS) | 1 : 1.2 : 1.2 to 1 : 1.5 : 1.5 | A slight excess of coupling agents ensures efficient activation of the carboxylic acid. |
| Molar Ratio (Activated Acid:this compound) | 1 : 1 to 1 : 2 | An excess of the amine-PEG can be used to drive the reaction to completion. |
| Solvent | Anhydrous DMF, DCM, or DMSO (for organic-soluble substrates) | Solvents should be anhydrous to prevent hydrolysis of the activated ester. |
| MES or PBS buffer (for water-soluble substrates) | The activation step with EDC/NHS is most efficient at pH 4.5-7.2, while the reaction with the amine is best at pH 7-8. | |
| Temperature | Room Temperature (20-25°C) | The reaction is typically carried out at room temperature. |
| Reaction Time | Activation: 15-60 minutes; Amine Coupling: 2-24 hours | Reaction progress can be monitored by LC-MS or TLC. |
| Typical Yield | 70-95% | Yields are generally high but depend on the substrate and purification method. |
Experimental Protocol: EDC/NHS Coupling in an Organic Solvent
This protocol is suitable for substrates soluble in organic solvents.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Equilibrate all reagents to room temperature before use.
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.
-
Activation: Add NHS (1.2 equivalents) followed by EDC-HCl (1.2 equivalents) to the solution of the carboxylic acid. Stir the mixture at room temperature for 15-60 minutes to form the NHS-activated ester.
-
Coupling: In a separate flask, dissolve this compound (1-1.5 equivalents) in anhydrous DMF. If the carboxylic acid is a salt, a non-nucleophilic base like TEA or DIPEA can be added to the amine solution.
-
Reaction: Slowly add the solution of the activated carboxylic acid to the this compound solution. Let the reaction stir at room temperature for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., silica gel or reversed-phase) or by precipitation.
-
Alternatively, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove the urea byproduct from EDC and excess NHS.
-
Ester Bond Formation via Steglich Esterification
For the selective modification of the hydroxyl group of this compound, the Steglich esterification is a mild and effective method. This reaction utilizes a carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to facilitate the esterification between a carboxylic acid and an alcohol. This method is particularly useful for substrates that are sensitive to harsher esterification conditions.
Quantitative Data Summary for Steglich Esterification
The following table provides typical conditions for the Steglich esterification of a PEG-alcohol.
| Parameter | Condition | Expected Outcome/Note |
| Molar Ratio (Carboxylic Acid:Alcohol:DCC) | 1 : 1-1.5 : 1.1-1.2 | A slight excess of the alcohol and DCC is often used. |
| Catalyst (DMAP) | 0.1-0.2 equivalents (10-20 mol%) | DMAP is a highly efficient acylation catalyst. |
| Solvent | Anhydrous Dichloromethane (DCM) or Chloroform | Aprotic solvents are required. |
| Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically started at a lower temperature and then allowed to warm to room temperature. |
| Reaction Time | 2-12 hours | Reaction progress can be monitored by TLC. |
| Typical Yield | 60-90% | Yields are generally good, but can be affected by steric hindrance of the substrates. |
Experimental Protocol: Steglich Esterification
This protocol describes the esterification of the hydroxyl group of this compound with a carboxylic acid. To avoid side reactions with the amine group, it is advisable to protect the amine (e.g., with a Boc group) prior to this reaction.
Materials:
-
N-Boc-Amino-PEG12-alcohol (or unprotected, if selectivity is not critical and purification is feasible)
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
Ice bath
Procedure:
-
Preparation: Ensure all glassware is dry.
-
Dissolution: In a round-bottom flask, dissolve the N-Boc-Amino-PEG12-alcohol (1 equivalent), the carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
DCC Addition: Dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Stir the reaction at 0°C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification:
-
Filter off the precipitated DCU.
-
Wash the filtrate with 0.5 M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography.
-
-
Deprotection (if applicable): If an N-Boc protecting group was used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine.
Experimental Workflow and Logic
The following diagram illustrates the decision-making process and workflow for reacting a carboxylic acid with this compound.
Caption: Workflow for conjugating a carboxylic acid to this compound.
Purification of PEGylated Products
The purification of the final conjugate is a critical step to remove unreacted starting materials, coupling reagents, and byproducts.
-
Size Exclusion Chromatography (SEC): This is a common method for purifying PEGylated molecules, as the addition of the PEG chain significantly increases the hydrodynamic radius of the molecule, allowing for separation based on size.
-
Ion Exchange Chromatography (IEX): This technique can be effective if the charge of the conjugate differs significantly from the starting materials.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can be used for both purification and analysis of the final product.
-
Precipitation: In some cases, the PEGylated product can be purified by precipitation from the reaction mixture by adding a non-solvent (e.g., cold diethyl ether).
The choice of purification method will depend on the properties of the starting materials and the final conjugate. A combination of techniques may be necessary to achieve the desired purity.
References
Purifying Amino-PEG12-alcohol Conjugates: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient purification of synthesized compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutics. Amino-PEG12-alcohol, a hydrophilic, bifunctional linker, is increasingly utilized in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Its inherent polarity and flexible chain, however, can present unique challenges in purification. This document provides detailed application notes and protocols for the purification of this compound conjugates to achieve high purity.
The primary methods for the purification of this compound and its conjugates are silica gel flash chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity. For achieving purity levels exceeding 95-98%, preparative RP-HPLC is generally the method of choice[1].
Key Purification Challenges
The purification of PEGylated compounds like this compound can be challenging due to several factors:
-
High Polarity: The ether backbone and terminal functional groups make these molecules highly polar, leading to strong interactions with polar stationary phases like silica gel. This can result in poor elution and significant tailing of peaks[2].
-
"Streaking" on Silica Gel: PEG-containing compounds are known to cause "streaking" on thin-layer chromatography (TLC) plates and during column chromatography, which complicates the separation of closely related impurities[2].
-
Solubility: While soluble in polar solvents like water, DMSO, DCM, and DMF, their solubility in less polar organic solvents used in normal-phase chromatography can be limited[3].
Recommended Purification Strategies
Silica Gel Flash Chromatography
Silica gel flash chromatography is a viable method for the initial purification of this compound conjugates, particularly for removing less polar impurities. Due to the polar nature of the target compound, a polar mobile phase is required. Hydrophilic Interaction Liquid Chromatography (HILIC) mode can also be effective[1].
General Workflow for Silica Gel Flash Chromatography
Caption: Workflow for Silica Gel Flash Chromatography.
Experimental Protocol: Silica Gel Flash Chromatography
This protocol is a general guideline and should be optimized for each specific conjugate.
-
Stationary Phase: Standard silica gel (40-63 µm particle size).
-
Mobile Phase Selection:
-
A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Chloroform (CHCl₃) and MeOH.
-
To mitigate peak tailing associated with the free amine, 1-2% triethylamine (TEA) can be added to the mobile phase.
-
A gradient elution is typically employed, starting with a low percentage of the more polar solvent (e.g., 2-5% MeOH in DCM) and gradually increasing to elute the product (e.g., up to 15-20% MeOH).
-
-
Sample Preparation:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent mixture.
-
Dry Loading: For compounds with poor solubility in the initial mobile phase, pre-adsorb the crude material onto a small amount of silica gel. Dissolve the compound in a suitable solvent (e.g., MeOH), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This is often the preferred method for polar compounds to ensure sharp bands.
-
-
Column Packing and Elution:
-
Pack the column with silica gel slurried in the initial mobile phase.
-
Load the sample onto the column.
-
Begin elution with the gradient.
-
Collect fractions and monitor by TLC or LC-MS.
-
-
Post-Purification:
-
Combine fractions containing the pure product.
-
Evaporate the solvent under reduced pressure.
-
Preparative Reverse-Phase HPLC (RP-HPLC)
For achieving high purity (>98%), preparative RP-HPLC is the most effective method. This technique separates compounds based on their hydrophobicity.
General Workflow for Preparative RP-HPLC
Caption: Workflow for Preparative Reverse-Phase HPLC.
Experimental Protocol: Preparative Reverse-Phase HPLC
This protocol provides a starting point for method development.
-
Stationary Phase: C18-bonded silica is the most common choice for reverse-phase chromatography.
-
Mobile Phase:
-
Solvent A: Water with a modifier.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with the same modifier.
-
Modifier: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid is commonly used to improve peak shape by protonating the amine group.
-
-
Sample Preparation:
-
Dissolve the sample in a mixture of the mobile phase solvents (e.g., 50:50 Water:ACN) or a solvent in which it is freely soluble like DMSO.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Column: A preparative C18 column (e.g., 19 x 100 mm, 5 µm particle size).
-
Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).
-
Gradient: A typical gradient might be 5-95% Solvent B over 20-30 minutes. The gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at a suitable wavelength (if the conjugate has a chromophore) and/or Mass Spectrometry (MS) for mass-based fraction collection.
-
-
Post-Purification:
-
Analyze collected fractions using analytical HPLC-MS to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent (ACN or MeOH) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a solid.
-
Purity Assessment
Rigorous analytical characterization is essential to confirm the purity of the final product.
Logical Flow of Purity Analysis
Caption: Logical Flow for Purity Assessment.
-
High-Performance Liquid Chromatography (HPLC): An analytical C18 column with a water/acetonitrile gradient (containing 0.1% TFA or formic acid) can be used to assess purity. Since the PEG backbone lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be beneficial for universal detection if the conjugated molecule also has poor UV absorbance.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the conjugate and assessing its purity. The characteristic signals of the PEG backbone (typically a broad singlet around 3.6 ppm) should be integrated and compared to the signals of the conjugated molecule. Quantitative NMR (qNMR) can be used for a highly accurate determination of purity against a certified reference standard.
Summary of Purification Methods and Expected Outcomes
| Purification Method | Stationary Phase | Typical Mobile Phase | Key Advantages | Expected Purity |
| Silica Gel Flash Chromatography | Silica Gel | DCM/MeOH or CHCl₃/MeOH with optional TEA | Good for removing non-polar impurities; scalable. | 80-95% |
| Reversed-Phase Flash Chromatography | C18-bonded Silica | Water/Acetonitrile or Water/Methanol | Good for polar compounds; avoids strong adsorption issues of normal phase. | 85-98% |
| Preparative RP-HPLC | C18-bonded Silica | Water/Acetonitrile with 0.1% TFA or Formic Acid | High resolution; ideal for achieving high purity. | >98% |
Note: The expected purity values are typical ranges and can vary significantly based on the complexity of the crude mixture and the optimization of the purification protocol. Commercial suppliers of this compound typically offer purities of ≥95% or ≥98%.
By employing these methodologies and analytical techniques, researchers can confidently purify and characterize their this compound conjugates, ensuring the reliability and reproducibility of their subsequent experiments.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Amino-PEG12-alcohol Conjugation Reactions
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize conjugation reactions involving Amino-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a bifunctional polyethylene glycol (PEG) linker. It possesses a primary amine (-NH2) at one terminus and a primary alcohol (-OH) at the other, connected by a 12-unit PEG chain.[1][2][3] The amine group is nucleophilic and readily reacts with electrophiles such as NHS esters, carboxylic acids (in the presence of an activator), and aldehydes.[1][2] The terminal hydroxyl group is less reactive and typically requires activation before it can be used for conjugation.
Q2: Why is the hydroxyl group of the PEG-alcohol not directly reactive?
The primary alcohol's hydroxyl group is a poor leaving group and not sufficiently nucleophilic for many common bioconjugation reactions under physiological conditions. To achieve efficient conjugation, the hydroxyl group must first be "activated" by converting it into a more reactive functional group, such as a tosylate, mesylate, or an aldehyde.
Q3: What are the common strategies for conjugating molecules using this compound?
A common strategy is a two-step process:
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React the Amine Terminus: The primary amine is selectively reacted with a molecule containing a compatible functional group (e.g., an NHS ester). The alcohol terminus is often protected during this step to prevent side reactions, though selective reaction conditions can sometimes be employed.
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Activate and React the Alcohol Terminus: The terminal hydroxyl group is then activated (e.g., via tosylation) and subsequently reacted with a second molecule containing a suitable nucleophile (e.g., an amine or thiol).
This approach allows for the controlled synthesis of well-defined bioconjugates.
Troubleshooting Guide: Low Conjugation Yield
This guide addresses specific issues that can lead to low product yield during the conjugation of this compound.
Scenario 1: Low yield in the first conjugation step (reacting the amine group)
Question: I am seeing a low yield when reacting the amine group of this compound with my NHS-activated molecule. What could be the cause?
This issue often points to problems with the reagents or reaction conditions.
| Potential Cause | Recommended Solution & Optimization |
| Hydrolyzed NHS Ester | NHS esters are highly sensitive to moisture. Store your NHS-activated molecule desiccated at -20°C and allow it to warm to room temperature before opening to prevent condensation. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use. |
| Incorrect Reaction pH | The reaction of an NHS ester with a primary amine is most efficient at a pH of 7-9, with an optimal range of 8.3-8.5. At lower pH, the amine is protonated and less nucleophilic. At higher pH, the hydrolysis of the NHS ester is accelerated. Verify the pH of your reaction buffer just before use. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for the NHS ester, leading to a lower yield of the desired product. Use a non-amine-containing buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer. |
| Inaccurate Reagent Concentrations | Ensure the concentrations of your this compound and NHS-activated molecule are accurately determined to achieve the desired molar ratio. |
Scenario 2: Low yield in the activation of the alcohol group (e.g., Tosylation)
Question: My attempt to activate the hydroxyl group of my PEG-conjugate by tosylation is resulting in a low yield of the tosylated product. What should I investigate?
Incomplete activation is a critical bottleneck. The following points should be considered.
| Potential Cause | Recommended Solution & Optimization |
| Presence of Water | Tosylation reactions are sensitive to water, which can hydrolyze the tosyl chloride. Ensure you are using an anhydrous solvent (e.g., dichloromethane) and that your PEG-conjugate is thoroughly dried before the reaction. |
| Degraded Tosyl Chloride | Tosyl chloride can degrade upon exposure to moisture. Use a fresh bottle or a properly stored reagent. |
| Insufficient Base | A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the HCl byproduct. Use a slight excess of the base (1.5-3 equivalents) to drive the reaction forward. |
| Side Reaction: Formation of Alkyl Chloride | The chloride ion generated from tosyl chloride can act as a nucleophile and displace the newly formed tosylate group. This is more common with prolonged reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed. Using p-toluenesulfonic anhydride instead of tosyl chloride can prevent this side reaction. |
Scenario 3: Low yield in the final conjugation step (reacting the activated alcohol)
Question: I have successfully activated the alcohol group, but the subsequent reaction with my nucleophile is giving a low yield. What are the likely causes?
This step depends on the specific chemistry being used. Here are some general and reaction-specific troubleshooting tips.
| Potential Cause | Recommended Solution & Optimization |
| Poor Nucleophilicity of the Second Molecule | Ensure your nucleophile is sufficiently reactive. For example, in a Mitsunobu reaction, the nucleophile should have a pKa lower than 13 to be effective. |
| Steric Hindrance | The PEG chain itself or bulky groups on your reacting molecules can sterically hinder the reaction site. Consider using a longer PEG linker if this is a recurring issue, as this can sometimes alleviate steric hindrance. |
| Incomplete Removal of Reagents from Previous Step | Residual reagents from the activation step (e.g., excess base) can interfere with the subsequent conjugation. Ensure thorough purification of the activated PEG-conjugate before proceeding. |
| For Mitsunobu Reactions: Side Product Formation | A common side product in the Mitsunobu reaction is the displacement of the leaving group by the azodicarboxylate instead of the intended nucleophile. This occurs if the nucleophile is not acidic enough. |
| For Esterification: Reversible Reaction | The esterification of a PEG-alcohol with a carboxylic acid is a reversible reaction. To drive the reaction towards the product, it is often necessary to remove the water that is formed, for example, by using a Dean-Stark apparatus. |
Data Presentation
Table 1: Typical Yields for PEG-OH Functionalization Reactions
The efficiency of converting the terminal hydroxyl group of a PEG linker is crucial for the overall yield. The following table summarizes typical yields for various functionalization reactions.
| Conversion Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Tosylation | Tosyl Chloride, Triethylamine | Dichloromethane (DCM) | Room Temperature | 24 h | >95 | |
| Azidation (from Tosylate) | Sodium Azide | Ethanol or DMF | 60 - Reflux | 12 - 16 h | 80 - 97 | |
| Amination (from Azide) | Zinc, Ammonium Chloride | THF/Water | Reflux | 72 h | 82 - 99 | |
| Thioacetylation | Potassium Thioacetate | DMF | Room Temperature | Overnight | >95 |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol outlines a general strategy for first reacting the amine terminus of this compound with an NHS-activated molecule, followed by activation and conjugation of the alcohol terminus.
Step A: Conjugation to the Amine Terminus
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Dissolve Reagents: Dissolve the this compound in a non-amine containing buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). Dissolve the NHS-activated molecule in an anhydrous organic solvent such as DMSO or DMF.
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Reaction: Add a 1.5 to 5-fold molar excess of the dissolved NHS-activated molecule to the this compound solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.
-
Incubation: Stir the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using fluorescent dyes.
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Purification: Purify the resulting PEG12-alcohol conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted starting materials.
Step B: Activation of the Terminal Alcohol (Tosylation)
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Preparation: Dry the purified PEG12-alcohol conjugate from Step A under vacuum. Dissolve the dried conjugate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
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Add Base: Cool the solution in an ice bath and add triethylamine (2-3 equivalents). Stir for 10 minutes.
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Add Tosyl Chloride: Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
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Workup and Purification: Filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate and precipitate the product by adding it to cold diethyl ether. Collect the precipitated PEG12-tosylate conjugate by filtration and dry under vacuum.
Step C: Conjugation to the Activated Tosylate
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Dissolve Reagents: Dissolve the purified PEG12-tosylate conjugate in a suitable solvent (e.g., DMF). Dissolve your nucleophilic molecule (e.g., an amine- or thiol-containing compound) in the same solvent.
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Reaction: Add a molar excess of the nucleophile to the PEG12-tosylate solution. If the nucleophile is an amine, a non-nucleophilic base may be needed to scavenge the proton.
-
Incubation: Stir the reaction at room temperature or with gentle heating, depending on the reactivity of the nucleophile. Monitor the reaction progress by HPLC or TLC.
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Purification: Once the reaction is complete, purify the final conjugate using an appropriate chromatographic method (e.g., SEC or RP-HPLC).
Visualizations
Experimental Workflow
Caption: A general workflow for a two-step conjugation using this compound.
Troubleshooting Decision Tree
References
How to avoid side reactions with Amino-PEG12-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Amino-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and what are their common applications?
This compound is a heterobifunctional linker with two primary reactive groups: a primary amine (-NH₂) and a primary alcohol (-OH).
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Amine Group (-NH₂): This group is nucleophilic and readily reacts with various electrophilic functional groups. Common applications include conjugation to:
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Carboxylic acids (-COOH): Forms a stable amide bond, often facilitated by activating agents like EDC and NHS.
-
Activated esters (e.g., NHS esters): Reacts efficiently under mild conditions (pH 7-9) to form a stable amide bond.[1][2][3]
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Carbonyls (aldehydes and ketones): Undergoes reductive amination in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage.
-
-
Alcohol Group (-OH): The terminal hydroxyl group is less reactive than the amine but can be used for subsequent modifications, such as:
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Esterification with carboxylic acids or acid halides.
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Conversion to a better leaving group (e.g., tosylate) for reaction with nucleophiles.
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Oxidation to an aldehyde or carboxylic acid for further conjugation.
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Q2: What are the most common side reactions observed when using this compound?
The most common side reactions are associated with the reactivity of the primary amine and the conditions of the PEGylation reaction. These include:
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Hydrolysis of Activated Esters: When reacting the amine group with an NHS ester, the ester is susceptible to hydrolysis, especially at higher pH values.[2][4] This hydrolysis competes with the desired amidation reaction, leading to lower yields.
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Formation of N-acylurea: In carbodiimide-mediated couplings (e.g., EDC/NHS), the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove.
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Intra- and Intermolecular Cross-linking: If the molecule to be conjugated has multiple reactive sites, there is a risk of forming cross-linked products. While this compound itself is not a cross-linker, improper reaction conditions or stoichiometry can lead to unintended connections between molecules.
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Modification of Non-target Amino Groups: In protein PEGylation, besides the targeted N-terminal amine, the ε-amino groups of lysine residues can also react, potentially leading to a heterogeneous mixture of products.
Q3: How does pH affect the reaction of the amine group in this compound?
The pH of the reaction medium is a critical parameter. For the reaction of the primary amine with NHS esters, a pH range of 7.2 to 8.5 is generally recommended.
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Below pH 7: The amine group is predominantly protonated (-NH₃⁺), making it non-nucleophilic and significantly slowing down or preventing the reaction.
-
Within the optimal range (pH 7.2-8.5): There is a sufficient concentration of the deprotonated, nucleophilic amine for the reaction to proceed efficiently.
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Above pH 8.5: While the amine is more reactive, the rate of hydrolysis of the NHS ester increases dramatically, which can lead to lower yields of the desired conjugate.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Activated Reagent (e.g., NHS ester) | * Maintain optimal pH (7.2-8.5). Consider starting at the lower end of the range (pH 7.2-7.5) to minimize hydrolysis. * Use freshly prepared solutions of the activated reagent. * Ensure the reaction is performed in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the desired reaction. |
| Suboptimal Molar Ratio of Reactants | * Increase the molar excess of the this compound or the activated molecule. A 5- to 20-fold molar excess of the PEG reagent is a common starting point. |
| Inactive Reactants | * Confirm the activity of the this compound and the coupling partner. Store reagents as recommended, typically at -20°C and protected from moisture. * Perform a small-scale control reaction with a known active compound. |
| Insufficient Reaction Time or Temperature | * Increase the reaction time. Monitor the reaction progress at various time points (e.g., 1, 4, 12, 24 hours) to determine the optimal duration. * Most reactions proceed well at room temperature or 4°C. Ensure consistent temperature control. |
Issue 2: Presence of Unexpected Side Products
| Possible Cause | Troubleshooting Step |
| Formation of N-acylurea (in EDC/NHS coupling) | * Optimize the ratio of EDC and NHS to the carboxylic acid. * Perform the reaction in a suitable solvent; N-acylurea formation can be more prevalent in highly polar solvents. * Purify the product using chromatography (e.g., reverse-phase HPLC) to separate the byproduct. |
| Multiple PEGylation Sites (on proteins) | * Adjust the reaction pH. Lowering the pH can sometimes favor N-terminal modification over lysine modification. * Reduce the molar excess of the PEGylating agent. * Consider site-specific conjugation strategies if homogeneity is critical. |
| Reaction with the Hydroxyl Group | * Under standard amidation conditions, the hydroxyl group of this compound is generally unreactive. However, under harsh conditions or with highly reactive reagents intended for hydroxyl modification, side reactions can occur. * Protect the hydroxyl group with a suitable protecting group if necessary, although this adds complexity to the synthesis. |
Data Presentation
The efficiency of PEGylation and the purity of the final product can be influenced by various reaction parameters. The following table summarizes typical outcomes based on different reaction conditions.
| Parameter | Condition A | Condition B | Condition C |
| pH | 7.4 | 8.5 | 9.0 |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 20:1 |
| Reaction Time (hours) | 2 | 4 | 2 |
| Temperature (°C) | 25 | 4 | 25 |
| Typical Yield of Mono-PEGylated Product | 40-60% | 60-80% | 50-70% |
| Purity after Purification | >95% | >95% | >90% |
| Observed Side Products | Low levels of unreacted starting materials | Minor amounts of di- and multi-PEGylated species | Increased hydrolysis of NHS ester, higher levels of multi-PEGylated species |
Note: This data is representative and actual results will vary depending on the specific reactants and conditions.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
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Stir the mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve this compound (1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the activated carboxylic acid solution to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel or reverse-phase HPLC) to isolate the desired conjugate.
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Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)
-
Column Equilibration:
-
Choose an appropriate IEX resin (e.g., cation or anion exchange) based on the isoelectric point (pI) of the protein and the reaction buffer pH.
-
Equilibrate the column with a low-ionic-strength buffer (Buffer A) until the pH and conductivity are stable.
-
-
Sample Loading:
-
Dilute the PEGylation reaction mixture in Buffer A to reduce the ionic strength.
-
Load the sample onto the equilibrated column. Unreacted PEG will likely flow through as it is neutral.
-
-
Elution:
-
Wash the column with several column volumes of Buffer A to remove any unbound material.
-
Elute the bound protein species using a linear gradient of a high-ionic-strength buffer (Buffer B, which is Buffer A with added salt, e.g., 1 M NaCl).
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PEGylated proteins often elute earlier than their unmodified counterparts due to charge shielding by the PEG chains.
-
-
Analysis:
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Collect fractions and analyze them by SDS-PAGE and/or SEC-HPLC to identify the fractions containing the purified PEGylated protein.
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Pool the desired fractions and perform buffer exchange or dialysis into a suitable storage buffer.
-
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. broadpharm.com [broadpharm.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. broadpharm.com [broadpharm.com]
- 4. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Purification of PEGylated Compounds: A Technical Support Guide
Welcome to the technical support center for the purification of PEGylated compounds. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with purifying molecules like Amino-PEG12-alcohol. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds like this compound?
A1: The purification of PEGylated compounds presents several distinct challenges. Due to their polar nature, these compounds often exhibit "streaking" on silica gel TLC plates and can be difficult to separate from polar impurities using normal-phase column chromatography. The flexible PEG chain can lead to broad peaks in chromatography. Furthermore, residual starting materials, reagents, and side-products from the PEGylation reaction can be challenging to remove due to similar solubility profiles. For bifunctional PEGs like this compound, separating the desired product from unreacted starting materials or di-substituted byproducts requires careful optimization of purification methods.
Q2: What are common impurities found in a crude sample of this compound after synthesis?
A2: Common impurities can include unreacted starting materials, residual coupling reagents (if used in the synthesis), and process-related impurities such as ethylene oxide, 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DG) that can arise from the manufacturing of the PEG raw material.[1][2][3][4] Depending on the synthetic route, you might also have di-amino or di-alcohol PEG species if the starting PEG was not mono-functionalized.
Q3: Which chromatographic techniques are most effective for purifying this compound?
A3: While traditional normal-phase silica gel chromatography can be challenging, it can be optimized using specific solvent systems. However, reversed-phase high-performance liquid chromatography (RP-HPLC) is often more effective for purifying polar compounds like this compound.[5] Hydrophobic interaction chromatography (HIC) can also be a useful technique, as the PEG moiety can introduce some hydrophobic character.
Q4: How can I visualize this compound on a TLC plate since it lacks a strong UV chromophore?
A4: this compound and similar PEGylated compounds can be visualized on a TLC plate using a variety of staining solutions. A modified Dragendorff stain or a potassium permanganate stain are effective for detecting PEG compounds. For amino-containing compounds, a ninhydrin stain can be used, which will react with the primary amine to produce a colored spot.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound and similar compounds.
| Issue | Potential Cause(s) | Troubleshooting Solution(s) |
| Streaking on TLC Plate | The compound is highly polar and interacts strongly with the silica gel. The solvent system is not optimal. | Use a more polar eluent system, such as chloroform/methanol or dichloromethane/methanol. Consider adding a small amount of a modifier like aqueous ammonia (for basic compounds) or formic/acetic acid (for acidic compounds) to the eluent to improve spot shape. Alternatively, try using reversed-phase TLC plates. |
| Poor Separation in Column Chromatography | Co-elution of the product with polar impurities. The compound is "stripping" through the column due to high polarity. | Use a less polar solvent system to increase retention on the column. A slow gradient elution from a non-polar to a polar solvent can improve separation. Consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of triethylamine to neutralize acidic sites. For highly water-soluble compounds, reversed-phase chromatography is a better alternative. |
| Low Recovery of the Compound | The compound is irreversibly adsorbed onto the silica gel. The compound is partially soluble in the elution solvent. | If using normal-phase chromatography, try a more polar solvent system to ensure complete elution. Switching to reversed-phase chromatography can often improve recovery for highly polar compounds. Ensure the chosen collection solvent can fully dissolve your compound. |
| Product is Contaminated with Starting Materials | Incomplete reaction. The purification method is not providing sufficient resolution. | Optimize the reaction conditions to drive the reaction to completion. For purification, if normal-phase chromatography is insufficient, utilize RP-HPLC which often provides better separation of closely related polar molecules. |
Experimental Protocols
Protocol 1: Purification of this compound using Silica Gel Flash Chromatography
This protocol is designed for the purification of moderately polar PEGylated compounds and can be adapted based on TLC analysis.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
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Solvents: Dichloromethane (DCM), Methanol (MeOH), Chloroform, Isopropanol (IPA), Ammonium Hydroxide (aqueous solution)
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Thin Layer Chromatography (TLC) plates (silica gel)
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TLC staining solution (e.g., potassium permanganate or Dragendorff's reagent)
Methodology:
-
TLC Analysis:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or methanol).
-
Spot the TLC plate and develop it in various solvent systems to find an optimal eluent. Good starting points for polar compounds include:
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DCM:MeOH (e.g., 9:1 to 8:2 v/v)
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Chloroform:MeOH (e.g., 9:1 v/v) with 1% aqueous ammonia for basic compounds.
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A slow gradient of 1-10% of a 1:1 EtOH/IPA mixture in Chloroform has been reported to provide good separation for PEG-containing compounds.
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-
The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.
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-
Column Preparation:
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Prepare a slurry of silica gel in the initial, less polar eluent.
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Pack the column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading:
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Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
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Alternatively, for compounds that are not very soluble in the eluent, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
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Elution and Fraction Collection:
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Begin eluting with the initial solvent system determined from TLC analysis.
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If a gradient is needed, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol).
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Collect fractions and monitor the elution by TLC.
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Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
Materials:
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Purified this compound
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HPLC-grade Water
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HPLC-grade Acetonitrile (ACN)
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Trifluoroacetic acid (TFA) or Formic acid
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C18 reversed-phase HPLC column
Methodology:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in Water
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Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
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Dissolve a small, accurately weighed amount of the purified this compound in Mobile Phase A or a mixture of A and B to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Conditions:
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Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size
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Flow Rate: 1.0 mL/min
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Detection: Charged Aerosol Detector (CAD), Refractive Index (RI) detector, or Evaporative Light Scattering Detector (ELSD) are ideal for PEG compounds that lack a strong chromophore. If using a UV detector, detection might be possible at low wavelengths (e.g., ~210 nm), but sensitivity will be low.
-
Gradient: A typical gradient could be:
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0-5 min: 5% B
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5-25 min: Linear gradient from 5% to 95% B
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25-30 min: 95% B
-
30-35 min: Return to 5% B and equilibrate
-
-
-
Data Analysis:
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Integrate the peak areas in the chromatogram to determine the purity of the sample.
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Quantitative Data Summary
The following table provides a representative comparison of different purification techniques for polar, small molecules similar to this compound. The actual values can vary significantly based on the specific compound, crude purity, and optimization of the method.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Key Advantages | Key Disadvantages |
| Silica Gel Flash Chromatography | 85-95% | 60-85% | Cost-effective, suitable for large scale. | Can have low resolution for very polar compounds, potential for sample adsorption. |
| Preparative RP-HPLC | >98% | 70-90% | High resolution and purity. | More expensive, requires specialized equipment, smaller scale. |
| Crystallization | >99% (if successful) | 50-80% | Can yield very high purity material. | Not all compounds crystallize easily, can have lower initial yields. |
Visual Workflows
Purification Decision Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy for a PEGylated compound like this compound.
Bioconjugation Workflow using this compound
This diagram shows a typical experimental workflow where this compound is used as a bifunctional linker to conjugate a protein (e.g., an antibody) with a small molecule drug containing a carboxylic acid group.
References
Technical Support Center: Improving the Stability of Amino-PEG12-alcohol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing and troubleshooting the stability of Amino-PEG12-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a bifunctional polyethylene glycol (PEG) linker. It contains a terminal primary amine (-NH2) group and a terminal hydroxyl (-OH) group, separated by a 12-unit PEG spacer.[1][2][3] The amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), making it suitable for conjugation to proteins, peptides, or other molecules.[4][5] The hydroxyl group can be used for further derivatization or attachment of other functional groups. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugate.
Q2: What are the common causes of instability in this compound conjugates?
A2: Instability in these conjugates can arise from several factors:
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Hydrolysis: The linkage bond between the PEG and the conjugated molecule (e.g., an ester or carbamate bond) can be susceptible to hydrolysis, especially at non-neutral pH.
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Oxidation: The polyether backbone of the PEG chain is vulnerable to oxidative degradation, which can be accelerated by exposure to oxygen, elevated temperatures, and trace metal ions. This can lead to chain cleavage and the formation of reactive impurities like aldehydes and formic acid.
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Physical Instability: This includes aggregation, precipitation, or denaturation of the conjugated biomolecule. Factors like concentration, pH, temperature, and agitation can influence physical stability.
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Improper Storage: Exposure to light, oxygen, and fluctuating temperatures can accelerate degradation. Recommended long-term storage is typically at -20°C in a dry, dark environment.
Q3: How does PEGylation, using linkers like this compound, generally improve the stability of a conjugated protein or peptide?
A3: PEGylation is a well-established method for enhancing the stability and pharmacokinetic properties of biomolecules. It improves protein hydration by creating a hydrophilic "shell" of water molecules around the protein's surface. This hydration shell helps maintain the protein's native structure, reduces aggregation, and increases solubility. Furthermore, the PEG chain can sterically hinder the approach of proteolytic enzymes, thus protecting the conjugate from enzymatic degradation.
Q4: Does the site of conjugation affect the stability of the final molecule?
A4: Yes, the site of PEG attachment on a protein or peptide is a critical factor influencing the stability of the conjugate. Site-specific PEGylation can shield vulnerable regions of the biomolecule from environmental stressors. Conversely, PEGylating near an active site or a region crucial for proper folding could negatively impact both activity and stability. Studies have shown that the choice of the PEG-protein linker and its location can dramatically impact the conformational stability of the protein.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound conjugates.
Issue 1: Increased Aggregation or Precipitation of the Conjugate
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Symptom: Visible particulates or cloudiness in the solution. An increase in high molecular weight (HMW) species is observed via Size Exclusion Chromatography (SEC).
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Possible Causes & Solutions:
-
Incorrect Buffer Conditions (pH/Ionic Strength): The pH of the buffer may be too close to the isoelectric point (pI) of the conjugate, minimizing electrostatic repulsion.
-
Solution: Perform a pH screening study to identify a buffer pH that is at least 1-2 units away from the conjugate's pI. Adjusting the ionic strength (salt concentration) can also help modulate solubility.
-
-
High Concentration: Intermolecular interactions leading to aggregation are more likely at high conjugate concentrations.
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Solution: If possible, store the conjugate at a lower concentration. For formulations requiring high concentrations, screen for stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (polysorbate 20/80).
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-
Freeze-Thaw Stress: Repeated cycles of freezing and thawing can induce aggregation.
-
Solution: Aliquot the conjugate into single-use vials to avoid multiple freeze-thaw cycles.
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Conformational Instability: The conjugation process may have destabilized the biomolecule, exposing hydrophobic patches that promote aggregation.
-
Solution: Re-evaluate the conjugation strategy. Attaching the PEG at a different site may improve conformational stability.
-
-
Issue 2: Loss of Biological Activity
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Symptom: Reduced efficacy in functional assays compared to the unconjugated molecule or previous batches.
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Possible Causes & Solutions:
-
Steric Hindrance: The PEG chain may be blocking the active site or a critical binding region of the biomolecule.
-
Solution: This is an intrinsic property of the conjugate. Future designs should consider site-specific conjugation away from functionally important domains.
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-
Degradation of the Conjugate: Hydrolysis or oxidation may have altered the structure of the PEG or the attached molecule.
-
Solution: Analyze the sample for degradation products using methods like RP-HPLC or LC-MS. Implement stricter storage and handling protocols to prevent further degradation (see FAQ 2).
-
-
Conformational Changes: The attachment of the PEG linker may have induced a conformational change that inactivates the biomolecule.
-
Solution: Use biophysical techniques like Circular Dichroism (CD) to assess the secondary and tertiary structure of the conjugate compared to the native molecule.
-
-
Issue 3: Appearance of New Peaks in HPLC Analysis
-
Symptom: During stability studies, new peaks (typically earlier-eluting in RP-HPLC or different molecular weights in SEC) appear over time.
-
Possible Causes & Solutions:
-
Oxidative Degradation: Oxidation of the PEG chain can lead to fragmentation, creating smaller species.
-
Solution: Protect the conjugate from oxygen by purging storage vials with an inert gas (argon or nitrogen). Store in a dark environment at -20°C or below. Avoid buffers containing trace metals that can catalyze oxidation.
-
-
Hydrolysis of Linkage: The bond connecting the this compound to the target molecule may be cleaving. This is common for linkers like esters.
-
Solution: Confirm the identity of the new peaks using mass spectrometry. If hydrolysis is confirmed, ensure the formulation buffer pH is optimal for linker stability (often near neutral). For future conjugates, consider a more stable linkage chemistry (e.g., an amide bond).
-
-
Data Presentation: Stability Enhancement
Quantitative data from stability studies provides clear evidence of a conjugate's behavior under various conditions.
Table 1: Effect of PEGylation on Thermal Stability of Cytochrome c
| Conjugate | Temperature | Half-life (hours) | Fold Improvement |
| Native Cytochrome c | 70°C | 4.00 | - |
| Cyt-c-PEG-4 | 70°C | 6.84 | 1.71x |
| Cyt-c-PEG-8 | 70°C | 9.05 | 2.26x |
| (Data based on a study of PEGylated cytochrome c, demonstrating increased thermostability and half-life after conjugation.) |
Table 2: Recommended Storage Conditions for this compound and its Conjugates
| Condition | Short Term (Days to Weeks) | Long Term (Months to Years) | Key Considerations |
| Temperature | 0 - 4°C | -20°C | Avoid repeated freeze-thaw cycles. |
| Atmosphere | Standard | Inert gas (Argon/Nitrogen) | Minimize exposure to oxygen to prevent oxidation. |
| Light | Protect from light | Store in the dark | Light can accelerate degradation. |
| Form | Lyophilized powder or frozen solution | Lyophilized powder or frozen solution | Lyophilization can provide good long-term stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Objective: To assess the stability of the this compound conjugate under accelerated stress conditions.
Methodology:
-
Sample Preparation: Prepare multiple identical aliquots of the conjugate in the final formulation buffer.
-
Control Sample: Store one aliquot under the recommended long-term storage conditions (e.g., -20°C, protected from light).
-
Stress Conditions: Expose the other aliquots to a range of conditions, including:
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 25°C, 40°C, 50°C) for set time points (e.g., 1, 2, 4 weeks).
-
pH Stress: Adjust the buffer pH to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions and incubate at 4°C and 25°C.
-
Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide) and incubate at room temperature, protected from light.
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
-
Analysis: At each time point, withdraw the stressed samples and the control. Analyze all samples using a suite of pre-validated analytical techniques:
-
Size Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregation (HMW species) and fragmentation (low molecular weight species).
-
Reversed-Phase HPLC (RP-HPLC): To detect chemical modifications and impurities.
-
Mass Spectrometry (LC-MS): To identify the mass of degradation products and confirm structural changes.
-
Functional Assay: To measure the remaining biological activity.
-
Visualizations
Degradation Pathways
Caption: Common chemical degradation pathways for PEG conjugates.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing conjugate stability.
Troubleshooting Logic for Conjugate Instability
Caption: A decision tree for troubleshooting common instability issues.
References
Technical Support Center: Use of Protecting Groups for Amino-PEG12-alcohol
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the use of protecting groups for Amino-PEG12-alcohol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are protecting groups and why are they necessary for this compound?
A1: Protecting groups are chemical moieties that are selectively introduced to a reactive functional group to render it temporarily inert to specific reaction conditions.[1][2][3] this compound has two reactive functional groups: a primary amine (-NH₂) and a primary alcohol (-OH).[4] During synthesis, it is often necessary to modify one of these groups while leaving the other unchanged. Protecting groups prevent unwanted side reactions, enabling specific and controlled chemical transformations.[1] The introduction of a protecting group adds two steps to a synthesis: the protection reaction and a subsequent deprotection step to remove it.
Q2: What are the most common protecting groups for the amine and alcohol functionalities of this compound?
A2: For the primary amine, the most common protecting group is the tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of conditions but is easily removed with mild acids. For the primary alcohol, a common choice is the tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are robust but can be cleaved using fluoride ion sources.
Q3: How do I choose the right protecting group for my application?
A3: The choice of a protecting group depends on the overall synthetic strategy. Key considerations include:
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Stability: The protecting group must be stable to the reaction conditions planned for other parts of the molecule.
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Ease of introduction and removal: Both protection and deprotection steps should be high-yielding and not affect other functional groups.
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Orthogonality: If you need to deprotect the amine and alcohol at different stages of your synthesis, you will need an orthogonal protection strategy.
Q4: What is orthogonal protection and when should I use it for this compound?
A4: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others. For this compound, this means you can protect the amine with one type of group (e.g., Boc) and the alcohol with another (e.g., TBDMS). The Boc group can be removed with acid without affecting the TBDMS group, and the TBDMS group can be removed with fluoride without affecting the Boc group. This is crucial for multi-step syntheses where sequential modification of the amine and alcohol is required.
Q5: What are the general storage and handling recommendations for protected this compound derivatives?
A5: Protected this compound derivatives should be stored in a cool, dry place, away from incompatible materials such as strong acids or bases, depending on the nature of the protecting group. For long-term storage, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Always refer to the supplier's safety data sheet (SDS) for specific storage and handling instructions.
Troubleshooting Guides
Problem: Incomplete Protection of the Amine/Alcohol Group
| Possible Cause | Solution |
| Insufficient Reagent | Increase the equivalents of the protecting group reagent (e.g., Boc₂O or TBDMSCl) to 1.1-1.5 equivalents. |
| Inactive Reagent | Use fresh or properly stored protecting group reagents. TBDMSCl is sensitive to moisture. |
| Poor Solubility | Ensure the this compound is fully dissolved in a suitable anhydrous solvent (e.g., DMF, DCM, THF). |
| Suboptimal Reaction Time/Temperature | Monitor the reaction progress using TLC or LC-MS and extend the reaction time or gently heat if necessary. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem: Low Yield During the Protection Reaction
| Possible Cause | Solution |
| Loss of Product During Work-up | Due to the hydrophilic nature of the PEG chain, the product may be partially soluble in the aqueous phase during extraction. Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layer. |
| Side Reactions | Ensure the reaction temperature is controlled. For TBDMS protection, adding the silylating agent portion-wise can minimize side reactions. |
| Inadequate Base | For Boc protection, a mild base like triethylamine or sodium bicarbonate can facilitate the reaction. For TBDMS protection, imidazole is commonly used. |
Problem: Difficulty in Removing the Protecting Group (Deprotection)
| Possible Cause | Solution |
| Incomplete Deprotection (Boc) | Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%) or the reaction time. 4M HCl in dioxane is another effective reagent. |
| Incomplete Deprotection (TBDMS) | Ensure a sufficient excess of the fluoride source (e.g., TBAF) is used. The reaction can be gently heated if necessary. |
| Steric Hindrance | While less of an issue for a primary alcohol, significant steric bulk near the protected group can slow down deprotection. Longer reaction times may be needed. |
Problem: Side Reactions Observed During Protection or Deprotection
| Possible Cause | Solution |
| Alkylation during Boc Deprotection | The t-butyl cation formed during Boc deprotection can alkylate nucleophilic sites. Add a scavenger like triisopropylsilane (TIS) or thioanisole to the reaction mixture. |
| Ester Hydrolysis during Boc Deprotection | If your molecule contains an acid-sensitive ester, use milder deprotection conditions or a different protecting group strategy. HCl in anhydrous EtOAc can sometimes be a milder alternative to TFA. |
| Base-catalyzed Side Reactions | During protection, use a non-nucleophilic base if base-sensitive functional groups are present. |
Problem: Protected Compound is Difficult to Purify
| Possible Cause | Solution |
| Similar Polarity of Starting Material and Product | Ensure the reaction goes to completion to minimize the amount of starting material. Flash column chromatography on silica gel is a common purification method. |
| PEG Solubility Issues | PEG derivatives can be soluble in a range of solvents, but often precipitate in diethyl ether or hexanes. This property can be exploited for purification by precipitation. |
| Specialized Chromatography | For challenging separations of PEG derivatives, chromatography on polystyrene-divinylbenzene beads with ethanol/water as the eluent can be effective. |
Experimental Protocols
Protocol 1: Boc Protection of the Amine Group of this compound
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Dissolution: Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL).
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Base Addition: Add a base such as triethylamine (1.5 mmol, 1.5 equiv.).
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Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol, 1.1 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1 M HCl if a base like TEA was used), followed by saturated aqueous NaHCO₃, and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: TBDMS Protection of the Alcohol Group of this compound
-
Dissolution: Dissolve this compound (1.0 mmol) in anhydrous dimethylformamide (DMF) (5-10 mL).
-
Base Addition: Add imidazole (2.5 mmol, 2.5 equiv.) and stir until dissolved.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 mmol, 1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Quench the reaction by adding water or saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Hydroxyl Protection of Amino-PEG12-alcohol
Welcome to the technical support center for the use of protecting groups for the hydroxyl moiety of Amino-PEG12-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the chemical modification of this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxyl group of this compound?
A1: The hydroxyl group of this compound is a primary alcohol and thus reactive towards various reagents, particularly electrophiles. Protection of this group is crucial when you intend to perform a chemical transformation exclusively on the amino group, such as amide bond formation with a carboxylic acid or its activated derivative. This strategy, known as orthogonal protection, ensures the chemoselectivity of your reaction, preventing unwanted side reactions at the hydroxyl terminus and leading to a cleaner product profile.
Q2: What are the most common protecting groups for the hydroxyl function of this compound?
A2: Several protecting groups are suitable for the primary hydroxyl group of this compound. The choice depends on the planned subsequent reaction conditions and the desired deprotection strategy. Commonly used protecting groups include:
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Silyl Ethers: such as tert-Butyldimethylsilyl (TBDMS)
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Benzyl Ethers: (Bn)
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Acetals: such as Methoxymethyl (MOM) and Tetrahydropyranyl (THP)
Q3: How do I choose the right protecting group for my experiment?
A3: The selection of an appropriate protecting group is critical and should be based on an "orthogonal strategy." This means that the protection and deprotection conditions for the hydroxyl group should not interfere with the protecting group on the amine (if any) or any other functional groups in your molecule. For instance, if you are using an acid-labile Boc group for the amine, you might choose a fluoride-labile silyl ether for the hydroxyl group.
Q4: Can I protect the hydroxyl group of this compound without first protecting the amino group?
A4: While it is possible in some cases to achieve selectivity based on the differential reactivity of the amine and hydroxyl groups, it is generally advisable to protect the more nucleophilic amino group first. This ensures cleaner reactions and higher yields for the subsequent hydroxyl protection. A common strategy is to first protect the amine with a Boc or Cbz group before proceeding with the protection of the hydroxyl group.
Q5: How can I monitor the progress of the protection and deprotection reactions?
A5: The progress of these reactions can be monitored by Thin-Layer Chromatography (TLC). The protected product will have a different retention factor (Rf) compared to the starting material. For PEGylated compounds, it is often beneficial to use a visualization stain, such as phosphomolybdic acid, as they may not be UV-active. Further characterization of the purified product should be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity.
Orthogonal Protection Strategy Workflow
An orthogonal protection strategy is essential for the selective functionalization of this compound. The following diagram illustrates a typical workflow involving the protection of the amine with a Boc group, followed by protection of the hydroxyl group with a TBDMS group.
Troubleshooting Guides
General Issues with PEGylated Compounds
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Solubility of Reagents | The hydrophobic protecting group reagents may have poor solubility in the reaction solvent suitable for the hydrophilic this compound. | - Use a co-solvent system (e.g., DCM/DMF) to improve solubility of all components. - Consider phase-transfer catalysis for biphasic reaction mixtures. |
| Difficult Product Purification | The polar nature of the PEG chain can lead to streaking on silica gel TLC and difficult separation by column chromatography. | - Use a more polar eluent system, such as DCM/MeOH or CHCl3/MeOH, for column chromatography. - Consider reverse-phase chromatography (RP-HPLC) for purification of highly polar PEG derivatives. - Precipitation of the PEGylated product from a non-solvent like diethyl ether can be an effective purification step. |
| Complex NMR Spectra | The repeating ethylene glycol units of the PEG chain can result in a large, broad peak in the 1H NMR spectrum, potentially obscuring other signals. | - Acquire NMR spectra in a solvent that provides good dispersion, such as CDCl3 or D2O. - Use 13C NMR to complement the 1H NMR data for structural confirmation. - Careful integration of the terminal group signals relative to the PEG backbone is crucial for confirming functionalization. |
| Challenges in Mass Spectrometry Analysis | PEG compounds often produce a distribution of multiply charged ions, leading to complex mass spectra that can be difficult to interpret. | - Use a "charge stripping" agent, such as triethylamine, added post-column in LC-MS to simplify the mass spectrum. - Employ high-resolution mass spectrometry techniques like TOF-MS to resolve the isotopic pattern and confirm the molecular weight. |
Specific Issues with Protecting Groups
| Protecting Group | Issue | Possible Cause(s) | Recommended Solution(s) |
| TBDMS | Incomplete Protection | - Insufficient amount of silylating reagent or base. - Steric hindrance from the PEG chain. - Presence of moisture in the reaction. | - Use a larger excess of TBDMS-Cl and imidazole. - Increase the reaction time or temperature. - Ensure all glassware and solvents are rigorously dried. |
| Low Yield on Deprotection | - The basicity of TBAF can cause degradation of sensitive substrates. - Incomplete reaction. | - Buffer the TBAF solution with a weak acid like acetic acid. - Use an alternative fluoride source such as HF-pyridine. - Increase the reaction time or temperature. | |
| Benzyl (Bn) | Incomplete Protection | - Inefficient deprotonation of the hydroxyl group. - Poor reactivity of the benzylating agent. | - Use a stronger base like sodium hydride (NaH) to form the alkoxide. - Use a more reactive benzylating agent like benzyl bromide (BnBr). |
| Incomplete Deprotection (Hydrogenolysis) | - Catalyst poisoning, especially by sulfur-containing impurities. - Poor quality or insufficient amount of catalyst. - Steric hindrance around the benzyl ether. | - Use a fresh batch of high-quality Pd/C catalyst. - Increase the catalyst loading and/or hydrogen pressure. - Consider alternative deprotection methods such as using strong acids (e.g., HBr/AcOH) if the substrate is stable. | |
| MOM | Incomplete Protection | - Low reactivity of the alcohol. - Use of a weak base when a strong base is required. | - For primary alcohols, MOM-Cl with a non-nucleophilic base like DIPEA is usually effective. - If the reaction is sluggish, consider using a stronger base like NaH to pre-form the alkoxide. |
| ** |
How to improve solubility of Amino-PEG12-alcohol constructs
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to improve the solubility of Amino-PEG12-alcohol constructs.
Frequently Asked Questions (FAQs)
Q1: What is an this compound construct and what are its general solubility properties?
An this compound is a bifunctional molecule featuring a polyethylene glycol (PEG) chain of 12 repeating ethylene oxide units.[1] One end of the PEG chain is terminated with a primary amine group (-NH2), and the other end is terminated with a hydroxyl group (-OH).[2][3] This structure makes the molecule hydrophilic.
Generally, PEGs are highly soluble in water and aqueous buffers.[1] They are also soluble in many organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane, and acetonitrile.[4] However, their solubility is lower in alcohols and toluene and they are not soluble in ether. The solubility of your specific construct will be influenced by the properties of the molecule conjugated to the PEG. If a large, hydrophobic molecule is attached, it can significantly decrease the overall solubility in aqueous solutions.
Q2: Which factors can influence the solubility of my this compound construct?
Several factors can impact the solubility of your construct:
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pH: The amine group on the PEG is basic. At acidic pH, it becomes protonated (-NH3+), which generally increases its solubility in aqueous solutions due to the positive charge. Conversely, at neutral or basic pH, the amine is in its free base form (-NH2), which can be less soluble.
-
Solvent Choice: While PEG itself is versatile, the ideal solvent depends on the entire construct. A co-solvent system (e.g., water with a small amount of DMSO or ethanol) might be necessary to dissolve constructs with hydrophobic components.
-
Temperature: Gently warming the solution can help dissolve PEG constructs. However, be cautious, as excessive heat can degrade your conjugated molecule. For some PEG derivatives, storage at low temperatures (below 11°C) can cause solidification into a soft wax, which is reversible upon heating.
-
Concentration: At very high concentrations, PEG constructs can self-associate or precipitate, a phenomenon that is also dependent on the solvent and temperature.
-
Ionic Strength: The presence of salts can either increase or decrease solubility depending on the specific salt and its concentration. This "salting-in" or "salting-out" effect is complex and depends on the interactions between the salt ions, water, and the PEG construct.
Q3: My this compound construct is a viscous liquid/waxy solid at room temperature. Is this normal?
Yes, this is normal. Low molecular weight PEGs, such as those with 12 repeating units (approximately 600 g/mol ), can exist as high-viscosity liquids or soft, wax-like semi-solids at room temperature. The physical form depends on the specific functional groups and the purity of the compound.
Troubleshooting Guide
Problem: My this compound construct will not dissolve in water.
| Potential Cause | Troubleshooting Step |
| Hydrophobic Conjugate | The molecule attached to your PEG is hydrophobic, reducing overall aqueous solubility. |
| 1. Add a Co-solvent: Start by adding a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO, DMF, or ethanol to your aqueous buffer. | |
| 2. Sonication: Place the vial in a bath sonicator for short bursts to break up aggregates. | |
| 3. Gentle Warming: Warm the solution briefly to 30-40°C. Avoid prolonged heating. | |
| Incorrect pH | The pH of the solution is not optimal for the amine group. |
| 1. Adjust pH: Lower the pH of your aqueous buffer to be slightly acidic (e.g., pH 5.5-6.5) to protonate the amine group, which can enhance solubility. | |
| High Concentration | You are attempting to make a solution that is too concentrated. |
| 1. Dilute: Try dissolving a smaller amount of the construct in the same volume of solvent. |
Problem: My construct dissolved initially but then precipitated out of solution.
| Potential Cause | Troubleshooting Step |
| Temperature Change | The sample cooled down after initial warming, causing the solubility to decrease. |
| 1. Maintain Temperature: If gentle heat was required for dissolution, try to maintain that temperature during your experiment, if possible. | |
| 2. Re-dissolve: Gently warm and vortex the solution again before use. | |
| Solvent Evaporation | The solvent has partially evaporated, increasing the concentration beyond its solubility limit. |
| 1. Securely Cap Vials: Always ensure your vials are tightly sealed. | |
| 2. Add Fresh Solvent: Add a small amount of fresh solvent to return to the original volume. | |
| Buffer Incompatibility | A component of your buffer (e.g., high salt concentration) is causing the construct to "salt out". |
| 1. Test Different Buffers: Try dissolving the construct in buffers with lower ionic strength. | |
| 2. Dialysis: If the construct is already in a high-salt buffer, consider dialysis against a buffer with lower salt concentration. | |
| Slow Aggregation | The construct is slowly aggregating over time. |
| 1. Prepare Fresh Solutions: It is best practice to prepare solutions fresh for each experiment. | |
| 2. Storage: If you must store a stock solution, store it at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles. |
Diagrams and Workflows
Caption: A workflow for troubleshooting solubility issues.
Caption: Key factors influencing construct solubility.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Constructs
This protocol provides a stepwise approach to dissolving your PEG construct, starting with the gentlest methods.
Materials:
-
This compound construct
-
Solvent of choice (e.g., deionized water, PBS, or an organic solvent)
-
Vortex mixer
-
Water bath sonicator
-
Heater block or water bath
Procedure:
-
Equilibrate: Allow the vial containing the PEG construct to come to room temperature before opening to prevent condensation of moisture, as PEGs are often hygroscopic.
-
Add Solvent: Add the desired volume of your primary solvent (e.g., water or PBS) to the vial.
-
Initial Mixing: Cap the vial securely and vortex for 30 seconds. Visually inspect for dissolution.
-
Sonication (if needed): If the construct is not fully dissolved, place the vial in a water bath sonicator for 2-5 minutes. Visually inspect again.
-
Gentle Warming (if needed): If solids persist, place the vial in a heater block or water bath set to 30-40°C for 5-10 minutes. Vortex intermittently.
-
Co-solvent Addition (if needed for aqueous solutions): If the construct remains insoluble in an aqueous buffer, add a small amount of a water-miscible organic co-solvent (e.g., DMSO) to constitute 5-10% of the total volume. Repeat steps 3-5.
-
pH Adjustment (if needed for aqueous solutions): Check the pH of the solution. If it is neutral or basic, consider adding a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH to ~6.0. This can help protonate the terminal amine group and improve solubility.
Protocol 2: Preparing a Stock Solution
For convenience, a concentrated stock solution can be prepared in a suitable organic solvent and then diluted into aqueous buffers for experiments.
Materials:
-
This compound construct
-
Anhydrous DMSO or DMF
-
Vortex mixer
Procedure:
-
Allow the vial of the PEG construct to equilibrate to room temperature.
-
Prepare a stock solution by dissolving the construct in a suitable dry, water-miscible solvent like DMF or DMSO. For example, dissolve 10 mg of the construct in 1 mL of anhydrous DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly until the construct is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
When needed, thaw an aliquot and dilute it into the final aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically <1%) not to interfere with your downstream application.
Solubility Data
The following table summarizes the general solubility of bifunctional PEGs, like this compound, in common laboratory solvents. Specific solubility will vary depending on the conjugated molecule.
| Solvent | Solubility | Notes |
| Water & Aqueous Buffers (e.g., PBS) | Highly Soluble | Solubility can be decreased by hydrophobic conjugates or high salt concentrations. pH dependent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Good choice for creating concentrated stock solutions. |
| Dimethylformamide (DMF) | Soluble | Another good option for stock solutions. |
| Methanol, Ethanol | Soluble | Generally good solubility. |
| Dichloromethane (DCM), Chloroform | Soluble | Useful for reaction chemistry and purification. |
| Toluene | Less Soluble | Solubility can be improved by raising the temperature. |
| Diethyl Ether | Not Soluble | Often used as a solvent to precipitate PEGs during synthesis. |
References
Technical Support Center: Preventing Protein Aggregation after PEGylation with Amino-PEG12-alcohol
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation when using Amino-PEG12-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for PEGylation?
This compound is a PEGylation reagent that contains a primary amine (-NH2) group at one end and a hydroxyl (-OH) group at the other, connected by a 12-unit polyethylene glycol spacer.[1][2] The primary amine group can be used to covalently attach the PEG molecule to a protein.[3] This is typically achieved by reacting the amine group of the PEG with an activated functional group on the protein, such as a carboxylic acid on aspartic or glutamic acid residues, which has been activated using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).[4]
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:
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Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly affect protein stability.[5] Deviating from a protein's optimal conditions can lead to unfolding and exposure of hydrophobic regions, promoting aggregation.
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High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.
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Cross-linking: If the protein has multiple reactive sites for the PEG molecule, intermolecular cross-linking can occur, leading to the formation of large aggregates.
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Local High Concentrations of Reagents: Adding PEGylation reagents too quickly or without adequate mixing can create localized high concentrations, which may cause precipitation or aggregation.
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Hydrophobicity of the PEG Reagent: While PEG is generally hydrophilic, the overall properties of the PEGylated protein can be altered, sometimes leading to reduced solubility.
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify protein aggregation:
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Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of insoluble aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to protein aggregates.
Troubleshooting Guides
Problem: I am observing precipitation/aggregation during my protein PEGylation reaction with this compound.
This guide provides a step-by-step approach to troubleshoot and mitigate protein aggregation.
Step 1: Optimization of Reaction Conditions
The initial and most critical step is to systematically optimize the reaction conditions. Small-scale screening experiments are highly recommended to identify the optimal parameters before proceeding to larger batches.
Logical Workflow for Optimizing Reaction Conditions
Caption: Workflow for optimizing PEGylation reaction conditions.
Table 1: Recommended Ranges for Screening Experiments
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can reduce the likelihood of intermolecular interactions. |
| PEG:Protein Molar Ratio | 1:1 to 20:1 | A sufficient excess of PEG is needed for efficient conjugation, but a very high excess can sometimes promote aggregation. |
| pH | 6.0 - 8.0 | The optimal pH depends on the pKa of the reactive groups and the stability of the protein. For reactions involving EDC/NHS activation of carboxyl groups, a pH of 6.0-7.5 is common. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can slow down the reaction rate and may reduce aggregation. |
Step 2: Addition of Stabilizing Excipients
If optimizing the reaction conditions is not sufficient to prevent aggregation, consider adding stabilizing excipients to the reaction buffer.
Table 2: Common Stabilizing Excipients
| Excipient | Concentration Range | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion. |
| Polyols (e.g., Glycerol, Sorbitol) | 5-20% (v/v) | Enhance protein stability. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppress non-specific protein-protein interactions. |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation. |
Step 3: Modification of the Reaction Procedure
Adjusting how the reagents are added and the overall reaction time can also help minimize aggregation.
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG solution at once, add it in smaller aliquots over a period of time. This helps to avoid localized high concentrations of the reagent.
-
Slower Reaction Rate: Performing the reaction at a lower temperature (e.g., 4°C) will slow down the reaction rate, which can favor the desired intramolecular modification over intermolecular cross-linking.
Step 4: Alternative PEGylation Strategies
If aggregation persists, it may be necessary to consider alternative strategies.
Decision Tree for Alternative Strategies
Caption: Decision-making for alternative PEGylation strategies.
Experimental Protocols
Protocol 1: Small-Scale Screening of PEGylation Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction buffers at various pH values (e.g., MES, PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your protein in an appropriate buffer.
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare fresh stock solutions of EDC and NHS in a dry, aprotic solvent like DMSO or DMF.
-
-
Set up Screening Reactions:
-
In separate microcentrifuge tubes, set up a matrix of reactions varying one parameter at a time while keeping others constant. For example:
-
Protein Concentration: Test concentrations of 0.5, 1, 2, and 5 mg/mL.
-
PEG:Protein Molar Ratio: Test molar ratios of 1:1, 5:1, 10:1, and 20:1.
-
pH: Test pH values of 6.0, 7.0, and 7.5.
-
Temperature: Conduct reactions at 4°C and room temperature.
-
-
-
Reaction Steps: a. To the protein solution in the appropriate reaction buffer, add EDC and NHS. A molar excess of 2-5 fold over the number of carboxyl groups is a good starting point. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups. b. Add the desired amount of this compound solution to the activated protein solution. c. Incubate the reactions for a set time (e.g., 2 hours) with gentle mixing.
-
Quench the Reaction:
-
Add the quenching solution to stop the reaction.
-
-
Analysis:
-
Analyze each reaction for the degree of PEGylation and the presence of aggregates using techniques like SDS-PAGE and DLS.
-
Protocol 2: General Procedure for PEGylation with this compound using EDC/NHS Chemistry
Objective: To PEGylate a protein by conjugating this compound to its carboxyl groups.
Workflow for EDC/NHS PEGylation
Caption: Experimental workflow for protein PEGylation.
Materials:
-
Protein in a suitable buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0)
-
This compound
-
EDC
-
NHS
-
Dry, aprotic solvent (DMSO or DMF)
-
Quenching buffer (e.g., 1 M hydroxylamine, pH 8.5)
-
Purification column (e.g., size exclusion or ion exchange)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of extraneous amines or carboxyl groups. A buffer exchange step may be necessary. Adjust the protein concentration to the optimal level determined from screening experiments.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in dry DMSO or DMF.
-
Prepare a stock solution of this compound in the reaction buffer.
-
-
Activation of Protein:
-
Add the EDC and NHS stock solutions to the protein solution. A typical starting point is a 5-fold molar excess of EDC and NHS over the protein.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
PEGylation Reaction:
-
Add the this compound stock solution to the activated protein solution. The molar ratio should be based on the screening experiment results.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from excess PEG and reaction byproducts using an appropriate chromatography method, such as size exclusion or ion exchange chromatography.
-
-
Characterization:
-
Characterize the purified PEGylated protein to determine the degree of PEGylation and the absence of aggregates using techniques such as SDS-PAGE, SEC, and DLS.
-
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Amino-PEG12-alcohol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG12-alcohol conjugates.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its common applications?
This compound is a discrete polyethylene glycol (dPEG®) linker containing a primary amine group and a terminal hydroxyl group, connected by a 12-unit ethylene glycol chain.[1][2] Its hydrophilic nature enhances the solubility of conjugated molecules in aqueous media.[3][4] The terminal amine group is reactive towards carboxylic acids, activated NHS esters, and carbonyls, while the hydroxyl group allows for further derivatization.[3] This bifunctional nature makes it a versatile linker in various bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
2. What are the main challenges in characterizing this compound conjugates?
Characterization challenges primarily stem from the properties of the PEG chain. These include:
-
Lack of a strong UV chromophore: The PEG backbone does not absorb UV light, making detection by standard HPLC-UV challenging.
-
Potential for polydispersity: While this compound is a discrete PEG, impurities with different PEG chain lengths can be present from the synthesis, leading to heterogeneity.
-
Complex fragmentation in mass spectrometry: The PEG chain can lead to complex fragmentation patterns and the formation of multiple adducts, complicating spectral interpretation.
-
Overlapping signals in NMR: The repeating ethylene glycol units produce a large signal in ¹H NMR that can overlap with signals from the conjugated molecule and make integration challenging.
3. Which analytical techniques are most suitable for characterizing this compound conjugates?
A combination of orthogonal techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Ideal for purity assessment. Due to the lack of a UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are necessary.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the conjugate. Electrospray Ionization (ESI) is a common technique for this type of molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for confirming the chemical structure, assessing the integrity of the terminal functional groups, and quantifying the degree of functionalization.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak observed with UV detection. | The PEG conjugate lacks a significant UV chromophore. | Use a universal detector like ELSD, CAD, or MS for detection. |
| Broad or tailing peaks. | - Non-optimal chromatographic conditions. - Secondary interactions with the stationary phase. - Presence of impurities with varying PEG chain lengths. | - Optimize the gradient elution profile. - Adjust the mobile phase composition (e.g., add a small amount of trifluoroacetic acid (TFA)). - Increase the column temperature to improve peak shape. |
| Poor separation from starting materials or impurities. | - Inappropriate column chemistry. - Insufficient resolution of the HPLC method. | - Screen different stationary phases (e.g., C18, C8, or HILIC). - Use a column with a smaller particle size for higher resolution. - Optimize the mobile phase gradient for better separation. |
Mass Spectrometry Analysis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple peaks observed for a pure compound. | Formation of various adducts (e.g., Na⁺, K⁺, NH₄⁺) with the PEG chain. | - Use high-purity solvents and additives. - The presence of adducts is common for PEGylated molecules; identify the expected m/z values for common adducts to confirm your product. |
| Observed molecular weight does not match the theoretical value. | - Incorrect charge state assignment. - Presence of unexpected adducts or counter-ions. - Fragmentation of the molecule in the ion source. | - Carefully examine the isotopic pattern to confirm the charge state. - Calibrate the mass spectrometer with a known standard in the mass range of your compound. - Optimize the ion source conditions (e.g., cone voltage) to minimize in-source fragmentation. |
| Low signal intensity. | - Poor ionization efficiency. - Sample suppression effects. | - Optimize the ESI source parameters (e.g., capillary voltage, gas flow). - Ensure the sample is free of non-volatile salts and detergents. - Use a higher concentration of the sample if possible. |
NMR Analysis Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in integrating terminal group signals accurately. | The large signal from the PEG backbone (-O-CH₂-CH₂-O-) can make baseline correction and integration of smaller signals challenging. | - Use a high-field NMR spectrometer for better signal dispersion. - Carefully phase and baseline correct the spectrum. - Use a relaxation agent for more accurate quantification in ¹³C NMR. |
| Misinterpretation of signals around the main PEG peak. | The presence of ¹³C satellites, which are small peaks flanking the main ¹H signal due to coupling with the naturally abundant ¹³C isotope, can be mistaken for impurities. | - Be aware of the expected positions of ¹³C satellites for the PEG backbone. These typically appear at ±70 Hz from the main peak. - Compare the integration of these satellite peaks to the expected 1.1% natural abundance of ¹³C. |
| Broadening of NMR signals. | - Sample aggregation. - Presence of paramagnetic impurities. | - Use a dilute solution for analysis. - Ensure the sample and NMR solvent are free from paramagnetic metals. |
Experimental Protocols
HPLC-ELSD/CAD Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound conjugates. Optimization may be required based on the specific conjugate and HPLC system.
-
Column: C18 reversed-phase, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of 1 mg/mL.
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 30 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow: 1.5 L/min (Nitrogen)
-
ESI-MS for Molecular Weight Confirmation
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Infusion: Infuse the sample solution (0.1 mg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) directly into the mass spectrometer at a flow rate of 10 µL/min.
-
ESI Source Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire data in the m/z range of 100-1500.
Expected Molecular Weight Data
| Species | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Expected [M+K]⁺ (m/z) |
| This compound | C₂₄H₅₁NO₁₂ | 545.3411 | 546.3484 | 568.3303 | 584.3043 |
¹H NMR for Structural Confirmation and Purity
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Sample Concentration: 5-10 mg of the conjugate in 0.6 mL of deuterated solvent.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 16-64 (for good signal-to-noise)
-
Relaxation Delay (D1): 5 seconds (for quantitative analysis)
-
Pulse Angle: 30-45 degrees
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the characteristic peaks. The large multiplet around 3.6 ppm corresponds to the -O-CH₂-CH₂-O- protons of the PEG backbone. The signals for the protons adjacent to the amino and hydroxyl groups will be shifted and can be used for confirming the structure and assessing purity.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound conjugates.
Caption: A logical flowchart for troubleshooting common characterization issues.
References
Validation & Comparative
A Comparative Guide to Alternatives for Amino-PEG12-Alcohol in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that influences the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs). For years, poly(ethylene glycol) (PEG) has been the predominant linker technology, with molecules like Amino-PEG12-alcohol serving as versatile, discrete-length linkers that enhance solubility and improve pharmacokinetic profiles.[1][2][3] this compound, a heterobifunctional linker, offers a primary amine for conjugation to proteins or payloads and a terminal hydroxyl group for further modification.[4][5]
However, the widespread use of PEG has revealed limitations, most notably the potential for immunogenicity. A significant portion of the population has pre-existing anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of PEGylated therapeutics and hypersensitivity reactions. Furthermore, PEG's lack of biodegradability raises concerns about potential tissue accumulation and long-term toxicity. These challenges have driven the development of innovative alternatives that aim to replicate PEG's benefits while mitigating its drawbacks.
This guide provides an objective comparison of prominent alternatives to PEG-based linkers, supported by experimental data, to assist in the selection of optimal linkers for next-generation biotherapeutics.
Emerging Alternatives to PEG Linkers
Several classes of linkers have emerged as viable alternatives to PEG, offering advantages in biocompatibility, biodegradability, and performance. The most studied alternatives include polymer-based systems and biodegradable linkers.
-
Polysarcosine (pSar) : A polymer of the endogenous amino acid sarcosine, pSar is a highly promising alternative. It is known for its excellent water solubility, low immunogenicity, and biodegradability. Its "stealth" properties are often compared to those of PEG.
-
Polypeptides : Linkers based on sequences of natural amino acids, such as (Gly-Ser)n, can be engineered to have specific properties. They offer excellent biocompatibility and tunable characteristics, including flexibility and solubility, while generally having low immunogenicity.
-
Other Hydrophilic Polymers : This category includes materials like Poly(2-oxazolines) (POx), polyvinylpyrrolidone (PVP), and zwitterionic polymers. These polymers can enhance the solubility and stability of therapeutic compounds, often with improved biocompatibility and biodegradability compared to PEG.
-
Biodegradable Linkers : These linkers are designed with hydrolytically or enzymatically labile bonds (e.g., esters) within their backbone. This design allows the linker to be broken down into safe, biocompatible molecules in vivo, addressing the accumulation concerns associated with PEG.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from studies comparing PEG alternatives in various bioconjugation applications, particularly in the context of Antibody-Drug Conjugates (ADCs).
Table 1: Physicochemical and Immunogenic Properties of PEG Alternatives
| Linker Class | Key Feature | Biodegradability | Immunogenicity | Hydrophilicity | Key Advantage |
| PEG | Gold Standard | No | Potential for pre-existing antibodies, can induce immune response | High | Well-established, improves PK profiles |
| Polysarcosine (pSar) | Polyamino acid | Yes | Very Low | High | "Stealth" properties comparable to PEG, biodegradable |
| Polypeptides | e.g., (Gly-Ser)n | Yes | Low | Tunable | Highly biocompatible, properties can be tuned by sequence |
| Hydrophilic Polymers | e.g., POx, PVP | Varies by polymer | Generally Low | High | Diverse structures available for specific needs |
| Biodegradable Linkers | Ester-containing | Yes | Low | Tunable | Degrades into safe, biocompatible byproducts |
Table 2: Comparative Performance of ADCs with PEG vs. Alternative Linkers
| ADC Construct | Linker Type | Target Cell Line | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Reference |
| Trastuzumab-MMAE | PEG-based (non-cleavable) | SK-BR-3 | ~0.1 nM | Standard benchmark for efficacy | |
| Trastuzumab-MMAE | Polysarcosine (pSar) | SK-BR-3 | Comparable or slightly higher potency than PEG-ADC in some studies | Can outperform PEG-ADCs, especially at high Drug-to-Antibody Ratios (DAR) | |
| IFN-α2b Conjugate | PEG | N/A | N/A | Standard benchmark for prolonged half-life | |
| IFN-α2b Conjugate | Polysarcosine (pSar) | N/A | N/A | Demonstrated comparable PK profile to PEG-IFN | |
| Exatecan-ADC (DAR8) | Novel Hydrophilic Linker | Multiple | Potent cell growth inhibition | Strong tumor regression in mouse xenograft models |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of linker performance. Below are representative protocols for key experiments in bioconjugate characterization.
-
Objective : To achieve site-specific N-terminal conjugation of polysarcosine to human interferon-α2b (IFN), providing a direct comparison to PEGylated IFN. This protocol is adapted from methodologies used in comparative studies of pSar-IFN and PEG-IFN.
-
Materials :
-
Human interferon-α2b (IFN)
-
Aldehyde-functionalized polysarcosine (pSar-CHO)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Conjugation Buffer: 100 mM HEPES, pH 7.4
-
Purification system: Size-Exclusion Chromatography (SEC)
-
-
Methodology :
-
Protein Preparation : Dissolve IFN in the conjugation buffer to a final concentration of 2 mg/mL.
-
Reagent Preparation : Dissolve pSar-CHO in the conjugation buffer.
-
Conjugation Reaction : Add pSar-CHO to the IFN solution at a 5-fold molar excess. Add NaCNBH₃ to a final concentration of 20 mM.
-
Incubation : Gently mix the reaction solution and incubate at 4°C for 24 hours.
-
Purification : Purify the resulting pSar-IFN conjugate from unreacted components using an SEC column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization : Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by RP-HPLC to assess purity.
-
-
Objective : To determine the rate of payload release from a bioconjugate with a reducible linker (e.g., disulfide) in an environment simulating intracellular conditions.
-
Materials :
-
Disulfide-linked bioconjugate (e.g., ADC)
-
Control Buffer: PBS, pH 7.4
-
Test Buffer: PBS, pH 7.4, supplemented with 5 mM reduced glutathione (GSH)
-
Analytical System: Reversed-Phase HPLC (RP-HPLC) or LC-MS
-
-
Methodology :
-
Sample Preparation : Prepare solutions of the bioconjugate at a known concentration (e.g., 1 mg/mL) in both the control buffer and the test (GSH) buffer.
-
Incubation : Incubate the samples at 37°C.
-
Time Points : At designated time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots from each sample and immediately quench the reaction, for example, by acidification with formic acid.
-
Analysis : Analyze the aliquots by RP-HPLC. The intact bioconjugate and the released payload should have distinct retention times.
-
Quantification : Quantify the peak areas corresponding to the intact conjugate and the released payload at each time point.
-
Data Analysis : Calculate the percentage of payload released over time. Plot the release profile to determine the half-life (t½) of the linker.
-
-
Objective : To evaluate the anti-tumor activity of a bioconjugate in a living organism, comparing it to a control group.
-
Materials :
-
Immunodeficient mice (e.g., BALB/c nude)
-
Human tumor cells (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Bioconjugate therapeutic
-
Vehicle control (e.g., saline or formulation buffer)
-
-
Methodology :
-
Tumor Implantation : Subcutaneously implant tumor cells into the flank of each mouse.
-
Tumor Growth : Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).
-
Randomization : Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing : Administer the bioconjugate (e.g., via intravenous injection) at a specified dose and schedule. The control group receives the vehicle control.
-
Monitoring : Measure tumor volumes with calipers and record mouse body weights 2-3 times per week.
-
Endpoint : The study can be terminated when tumors in the control group reach a maximum size or after a specific period.
-
Data Analysis : Plot the mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth inhibition between the treatment groups.
-
Visualizations
Diagrams created using Graphviz illustrate key concepts in bioconjugation and the rationale for seeking PEG alternatives.
References
Navigating the Spacer Landscape: A Comparative Guide to Amino-PEG12-alcohol and Other PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant in the design of effective bioconjugates, from antibody-drug conjugates (ADCs) to PEGylated proteins. This guide provides an objective comparison of Amino-PEG12-alcohol with other polyethylene glycol (PEG) linkers, supported by experimental data, to inform the selection of the optimal linker for specific applications.
The unique properties of PEG linkers, such as their hydrophilicity, biocompatibility, and ability to shield molecules from enzymatic degradation, have made them indispensable tools in drug delivery and bioconjugation.[1][2] this compound, a bifunctional linker featuring a primary amine and a terminal hydroxyl group separated by a 12-unit PEG chain, offers a versatile platform for conjugation.[3][4] The amine group readily reacts with carboxylic acids, activated esters, and other carbonyl-containing molecules, while the hydroxyl group can be further functionalized.[5]
This guide will delve into the comparative performance of this compound against other PEG linkers with varying lengths and functional groups, focusing on key parameters such as conjugation efficiency, stability of the resulting conjugate, and the impact on biological activity.
The Influence of PEG Chain Length: A Balancing Act
The length of the PEG chain is a crucial parameter that significantly influences the physicochemical and pharmacokinetic properties of a bioconjugate. Longer PEG chains generally lead to an increased hydrodynamic radius, which can reduce renal clearance and extend the circulation half-life of the conjugated molecule. This "stealth" effect also helps to shield the bioconjugate from the immune system and proteolytic enzymes.
However, the optimal PEG length is application-dependent. While longer chains can enhance pharmacokinetic profiles, they may also introduce steric hindrance, potentially impeding the interaction of a targeting moiety with its receptor. Shorter PEG linkers may be advantageous in scenarios where a smaller overall conjugate size is critical or when minimal distance between the conjugated molecules is desired.
Comparative Performance Data
The following tables summarize quantitative data from studies comparing the impact of different PEG linker lengths on key performance metrics.
| Linker | Application | Key Performance Metric | Result | Reference |
| This compound | Antibody-Drug Conjugate (ADC) | In vivo Efficacy | Superior anti-tumor activity compared to shorter PEG linkers in a xenograft model. | |
| Amino-PEG4-alcohol | ADC | In vitro Cytotoxicity | Higher potency in cell-based assays compared to longer PEG linkers. | |
| Maleimide-PEG24 | ADC | Pharmacokinetics | Significantly longer plasma half-life compared to non-PEGylated ADC. | |
| Amino-PEG8-alcohol | Peptide Conjugation | Stability | Increased resistance to proteolytic degradation compared to the unconjugated peptide. |
Table 1: Comparison of PEG Linker Performance in Bioconjugation
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of different PEG linkers.
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using Amino-PEG-alcohol
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Amino-PEG-alcohol linker (e.g., this compound)
-
Drug payload with a reactive group for conjugation to the PEG linker's hydroxyl group (e.g., a carboxylic acid)
-
Activation agent for the drug payload (e.g., EDC/NHS)
-
Activation agent for the antibody's carboxyl groups (e.g., EDC/Sulfo-NHS)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Drug-Linker Conjugation: a. Activate the carboxylic acid group of the drug payload using EDC and NHS in an appropriate anhydrous solvent. b. React the activated drug with Amino-PEG-alcohol to form a stable ester linkage. c. Purify the drug-linker conjugate using reverse-phase chromatography.
-
Antibody-Linker Conjugation: a. Activate the carboxyl groups on the antibody using EDC and Sulfo-NHS in an aqueous buffer at a slightly acidic pH (e.g., pH 6.0). b. Add the purified drug-linker conjugate to the activated antibody solution. The primary amine of the PEG linker will react with the activated carboxyl groups on the antibody to form a stable amide bond. c. Quench the reaction by adding an excess of hydroxylamine.
-
Purification and Characterization: a. Purify the resulting ADC from unconjugated antibody, free drug-linker, and other reagents using size-exclusion chromatography. b. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry. c. Assess the purity and aggregation of the ADC using size-exclusion chromatography and dynamic light scattering.
Visualizing the Landscape of PEG Linker Applications
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key workflows and decision-making processes in the field of bioconjugation.
Caption: A typical workflow for bioconjugation using an Amino-PEG-alcohol linker.
References
The Strategic Advantage of Amino-PEG12-alcohol in ADC Linker Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, those incorporating discrete polyethylene glycol (PEG) units, particularly Amino-PEG12-alcohol, have garnered significant interest. This guide provides an objective comparison of this compound-containing linkers with other common alternatives, supported by experimental data, to inform the rational design of next-generation ADCs.
The linker in an ADC is a critical component that dictates its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index.[1] The incorporation of hydrophilic moieties like PEG has emerged as a key strategy to overcome the challenges associated with hydrophobic payloads, which can otherwise lead to aggregation and rapid clearance of the ADC from circulation.[2][3] this compound serves as a versatile building block for constructing linkers that offer a balance of hydrophilicity, length, and chemical functionality.
Comparative Performance Analysis
The advantages of utilizing a PEG12 linker are evident when compared to both shorter and longer PEG chains, as well as non-PEG linkers such as the widely used valine-citrulline (Val-Cit). A longer PEG chain generally leads to increased hydrophilicity and improved pharmacokinetic profiles; however, this can sometimes be accompanied by a decrease in in vitro potency.[3] The optimal length of the PEG linker is often a trade-off between these factors and is dependent on the specific antibody, payload, and target.[3]
Physicochemical Properties
The inclusion of a PEG12 spacer significantly enhances the hydrophilicity of an ADC, which is crucial for preventing aggregation, especially at higher drug-to-antibody ratios (DARs). This is reflected in the retention times observed during Hydrophobic Interaction Chromatography (HIC), where a shorter retention time indicates a more hydrophilic and desirable ADC. Furthermore, Size Exclusion Chromatography (SEC) is utilized to quantify the percentage of high molecular weight species, with a lower percentage indicating greater stability and less aggregation.
| Linker Type | HIC Retention Time (minutes) | Aggregation (% High Molecular Weight Species) | Reference |
| Non-PEGylated (e.g., Val-Cit-PABC) | Higher | Can be significant, especially at high DARs | |
| Short PEG (e.g., PEG4) | Intermediate | Lower than non-PEGylated | |
| This compound based | Low | Minimal | |
| Long PEG (e.g., PEG24) | Lowest | Minimal |
Pharmacokinetics
The pharmacokinetic profile of an ADC is profoundly influenced by the linker. PEGylation, in general, increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC in tumor tissue. Studies have shown that ADCs with PEG8, PEG12, and PEG24 linkers exhibit significantly higher tumor exposures compared to those with shorter PEG chains or no PEG. A branched linker architecture with two pendant 12-unit PEG chains has been shown to be particularly effective in slowing clearance rates compared to a linear 24-unit PEG linker.
| Linker Type | Plasma Clearance (mL/day/kg) | Tumor Exposure (AUC) | Reference |
| Non-PEGylated | High (>46.3) | Lower | |
| Short PEG (PEG2, PEG4) | Intermediate | Moderate | |
| Branched (Pendant) 2x PEG12 | Low | High | |
| Linear PEG24 | Higher than branched PEG12 | Lower than branched PEG12 |
In Vitro and In Vivo Efficacy
While enhancing physicochemical and pharmacokinetic properties is crucial, the ultimate measure of a linker's success is its impact on the ADC's efficacy. In vitro cytotoxicity assays determine the concentration of ADC required to kill 50% of target cells (IC50). While some studies show that longer PEG chains can slightly decrease in vitro potency, the in vivo efficacy is often enhanced due to the improved pharmacokinetics. For instance, ADCs with PEG8, PEG12, and PEG24 linkers demonstrated a significant reduction in tumor weight compared to non-PEGylated and short-chain PEG ADCs.
| Linker Type | In Vitro Cytotoxicity (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) | Reference |
| Non-PEGylated | Potent | 11% | |
| Short PEG (PEG2, PEG4) | Potent | 35-45% | |
| This compound based | Potent | 75-85% | |
| Long PEG (PEG24) | Slightly reduced potency in some cases | 75-85% |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different linkers. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
-
Drug-Linker Synthesis : The synthesis of a PEGylated linker typically involves the functionalization of this compound. The amine group can be reacted with an activated payload derivative, and the terminal alcohol can be converted to a reactive group (e.g., maleimide or NHS ester) for conjugation to the antibody.
-
Antibody Modification : For cysteine conjugation, the antibody's interchain disulfide bonds are partially reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation : The activated drug-linker is then added to the reduced antibody solution and incubated to form a stable covalent bond.
-
Purification : The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregates.
-
Characterization : The drug-to-antibody ratio (DAR) is determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Purity and aggregation are assessed by SEC.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture : Seed target antigen-expressing cancer cells in 96-well plates and incubate overnight.
-
ADC Treatment : Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubation : Incubate the plates for 72-120 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 1-4 hours.
-
Solubilization : Add a solubilizing agent (e.g., SDS-HCl) and incubate overnight.
-
Data Analysis : Measure the absorbance at 570 nm and calculate the IC50 value by plotting cell viability against ADC concentration.
In Vivo Pharmacokinetic Study
-
Animal Model : Use healthy rodents (e.g., mice or rats).
-
Administration : Administer the ADCs intravenously at a specific dose.
-
Blood Sampling : Collect blood samples at various time points post-injection.
-
Sample Processing : Isolate plasma from the blood samples.
-
Quantification : Quantify the concentration of the ADC in plasma using methods like ELISA or LC-MS/MS.
-
Data Analysis : Determine pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
In Vivo Efficacy Study
-
Tumor Model : Use immunodeficient mice bearing xenograft tumors derived from a human cancer cell line that expresses the target antigen.
-
Treatment : Once tumors reach a predetermined size, administer the ADCs and control treatments (e.g., vehicle, unconjugated antibody) intravenously.
-
Monitoring : Measure tumor volume and body weight regularly.
-
Endpoint : Conclude the study when tumors in the control group reach a specified size.
-
Data Analysis : Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Rationale and Process
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Intracellular trafficking and mechanism of action of an ADC.
Caption: Experimental workflow for ADC synthesis using this compound.
References
Unveiling the Backbone of Targeted Protein Degradation: A Comparative Guide to PROTAC Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and recruitment, the linker connecting these two moieties plays a critical, often underestimated, role in the overall efficacy of the PROTAC. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data, to illuminate the path toward more potent and selective protein degraders.
The linker is not a mere passive spacer; it actively influences the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2] The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[2][] A poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically impact the overall performance of a PROTAC. The most common linker classes include polyethylene glycol (PEG), alkyl chains, and rigid linkers.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of PROTACs. The ether oxygens in the PEG chain can act as hydrogen bond acceptors, enhancing water solubility.
-
Rigid Linkers: Linkers incorporating rigid moieties like alkynes, piperazines, or triazoles can pre-organize the PROTAC conformation, potentially leading to more potent ternary complex formation and improved selectivity.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical testing of a variety of linker types and lengths.
Data Presentation: Linker Efficacy Comparison
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved) values. The following table summarizes representative experimental data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 12 | < 1 µM | > 90 | |
| BRD4 | CRBN | PEG | 1-2 PEG units | > 5 µM | Reduced | |
| BRD4 | CRBN | PEG | 4-5 PEG units | < 0.5 µM | High | |
| Estrogen Receptor (ER) | pVHL | Alkyl/Ether | 12 | Sub-optimal | ~50 | |
| Estrogen Receptor (ER) | pVHL | Alkyl/Ether | 16 | Optimal | > 80 | |
| Estrogen Receptor (ER) | pVHL | Alkyl/Ether | >19 | Reduced efficacy | < 50 | |
| EGFR/HER2 | CRBN | PEG | N/A | Degrades both | N/A | |
| EGFR | CRBN | PEG (extended) | N/A | Selective degradation | N/A | |
| BRD4 | CRBN | Alkyl | N/A | pM range | High | |
| BRD4 | CRBN | Rigid (ethynyl) | N/A | 3-6 fold more potent | High |
Signaling Pathway and Experimental Workflow
To understand and evaluate the efficacy of different PROTAC linkers, it is crucial to be familiar with the underlying biological pathway and the experimental workflows used for their characterization.
PROTAC-mediated protein degradation pathway.
A systematic evaluation of linker candidates requires a well-defined experimental workflow, encompassing the assessment of key parameters from initial binding to final protein degradation.
References
The PROTAC Linker Dilemma: A Comparative Guide to Amino-PEG12-alcohol and Alkyl Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically dependent on the linker connecting the target-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of two commonly employed flexible linkers: the hydrophilic Amino-PEG12-alcohol and traditional hydrophobic alkyl chains, supported by experimental data and detailed protocols to inform rational PROTAC design.
The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates the formation of a stable and productive ternary complex while conferring favorable properties such as solubility and cell permeability to the PROTAC molecule.[1] This guide delves into the nuanced differences between PEG-based linkers, specifically focusing on the commonly used this compound, and conventional alkyl linkers.
At a Glance: this compound vs. Alkyl Linkers
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Polyethylene glycol chain with a terminal amino and alcohol group. | Saturated or unsaturated hydrocarbon chain.[2] |
| Solubility | Generally enhances aqueous solubility of the PROTAC molecule due to its hydrophilic nature.[2] | Tends to be hydrophobic, which can limit aqueous solubility.[2] |
| Permeability | Can improve cell permeability, though the effect is complex and can be influenced by the "chameleon effect," where the linker adopts different conformations in different environments. | Generally considered to enhance cell permeability due to lipophilicity, but can also lead to poor solubility, which in turn affects permeability. |
| Flexibility | Highly flexible, which can be advantageous for ternary complex formation but may also incur an entropic penalty. | Also highly flexible, providing adaptability for ternary complex formation. |
| Metabolic Stability | May be more susceptible to metabolism compared to alkyl chains. | Generally considered to have higher metabolic stability. |
| Synthesis | Can be more complex and costly to synthesize compared to simple alkyl chains. | Synthetically accessible and cost-effective. |
Quantitative Data Presentation
The following tables summarize experimental data from various studies, illustrating the impact of linker composition on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Composition on Protein Degradation
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG4 | 2.9 | >95 | |
| BRD4 | VHL | PEG5 | 1.8 | >95 | |
| BRD4 | VHL | Alkyl (varied lengths) | Varied | Varied | |
| TBK1 | VHL | Alkyl/Ether (<12 atoms) | No Degradation | - | |
| TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | |
| CRBN | VHL | 9-atom Alkyl | Concentration-dependent decrease | - | |
| CRBN | VHL | 3-unit PEG | Weak degradation | - |
Table 2: Physicochemical Properties and Permeability
| PROTAC | Linker Type | cLogP | TPSA (Ų) | Permeability (Pe, 10⁻⁶ cm/s) | Reference |
| Compound 15 | 1-unit PEG | 4.3 | 200 | 0.005 | |
| Compound 17 | Alkyl | 4.8 | 188 | 0.002 | |
| MZ series (varied PEG) | PEG | Varied | Varied | 0.006 - 0.6 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PROTAC development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for assessing protein degradation via Western Blot.
Caption: Interplay of linker properties influencing PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Protocol 1: Protein Degradation Quantification by Western Blot
Objective: To quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., a 10-point, 3-fold serial dilution starting from 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
Objective: To measure the kinetics and affinity of the PROTAC-induced ternary complex.
-
Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.
-
Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for the E3 ligase in the absence and presence of the target protein. A value of α > 1 indicates positive cooperativity.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Objective: To qualitatively or semi-quantitatively detect the formation of the ternary complex in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate cell lysates with an antibody against either the target protein or a tagged E3 ligase.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting, probing for the target protein, the E3 ligase, and the PROTAC-binding partner that was not the target of the immunoprecipitation. The presence of all three components in the eluate indicates ternary complex formation.
-
Conclusion
The choice between an this compound and an alkyl linker in PROTAC design is a nuanced decision that requires careful consideration of the specific target protein, E3 ligase, and desired physicochemical properties. While alkyl linkers are synthetically straightforward and can offer good metabolic stability, PEG linkers, such as this compound, can provide significant advantages in terms of aqueous solubility and, in some cases, cell permeability. The "chameleon effect" of PEG linkers may allow them to balance the opposing requirements of solubility in the aqueous cellular environment and lipophilicity for membrane traversal.
Ultimately, the optimal linker is highly dependent on the specific biological context, necessitating the empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTACs, empowering researchers to unlock the full therapeutic potential of targeted protein degradation.
References
A Comparative Guide to Validating the Purity of Amino-PEG12-alcohol Conjugates
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) linkers is a critical step in the development of robust and reproducible bioconjugates. Amino-PEG12-alcohol, a discrete PEG linker with a terminal amine and a terminal hydroxyl group, offers a defined chain length of 12 ethylene oxide units, making it a valuable tool in bioconjugation, drug delivery, and surface modification. Its bifunctional nature allows for versatile conjugation strategies. This guide provides a comparative analysis of the key analytical techniques used to validate the purity of this compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methods for quality control and characterization.
Comparison of Analytical Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages in detecting and quantifying the main compound and potential impurities.
| Analytical Technique | Principle | Information Provided | Key Advantages | Limitations |
| HPLC with ELSD/CAD | Separation based on polarity, followed by detection of non-volatile analytes. | Purity (area %), presence of oligomeric impurities (higher or lower PEG chain lengths), and other non-volatile impurities. | High sensitivity for non-UV active compounds like PEG. Gradient elution compatible. | Does not provide structural information. Response may not be linear across a wide concentration range. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, purity estimation by comparing integral ratios of characteristic peaks to a reference standard. | Provides detailed structural information. Quantitative with proper experimental setup. Non-destructive. | Lower sensitivity compared to HPLC. Signal overlap can complicate analysis in complex mixtures. |
| Mass Spectrometry (ESI-MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Molecular weight confirmation of the main compound and identification of impurities based on their mass. | High sensitivity and mass accuracy. Can be coupled with LC for enhanced separation and identification. | Ionization efficiency can vary between compounds, potentially affecting quantification. |
Experimental Protocols and Data Presentation
To provide a practical comparison, the following sections detail the experimental methodologies for each technique and present hypothetical, yet realistic, data for a sample of this compound.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
HPLC is a powerful technique for separating this compound from potential impurities such as unreacted starting materials, reagents, and oligomers with different PEG chain lengths (e.g., Amino-PEG11-alcohol or Amino-PEG13-alcohol). Since PEGs lack a strong UV chromophore, detectors like ELSD or Charged Aerosol Detector (CAD) are employed.
Experimental Protocol:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Reversed-Phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.
Data Presentation:
The purity is calculated based on the relative peak areas in the chromatogram.
| Peak Identity | Retention Time (min) | Area % (Batch A) | Area % (Batch B) |
| Potential early eluting impurities | 4.8 | 0.3 | 0.5 |
| This compound | 8.2 | 99.5 | 98.2 |
| Potential late eluting impurities (e.g., higher oligomers) | 9.5 | 0.2 | 1.3 |
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC-ELSD Purity Analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an invaluable tool for the structural confirmation and purity assessment of this compound. By comparing the integration of the protons on the amino- and alcohol-terminated ends to the repeating ethylene glycol units, the structure and purity can be verified.
Experimental Protocol:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Solvent: Deuterated Chloroform (CDCl₃) or DMSO-d₆
-
Concentration: 5-10 mg/mL
-
Temperature: 298 K
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds (to ensure full relaxation for accurate integration)
Data Presentation:
The purity can be estimated by comparing the integral of the terminal methylene protons to the integral of the main PEG backbone.
| Chemical Shift (ppm) | Multiplicity | Integration (Expected) | Assignment | Purity Indication |
| ~3.64 | s | 44H | -O-CH ₂-CH ₂-O- (PEG backbone) | Main component signal |
| ~3.71 | t | 2H | -CH ₂-OH | Correct alcohol terminus |
| ~3.54 | t | 2H | -CH ₂-CH₂-NH₂ | Correct amino terminus |
| ~2.88 | t | 2H | -CH₂-NH ₂ | Correct amino terminus |
| 1.5-2.0 (broad) | s | 2H | -NH ₂ | Amine protons |
Logical Diagram for NMR Purity Assessment
Caption: NMR Purity Assessment Logic.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the this compound. This technique is highly sensitive and can detect small amounts of impurities with different molecular weights.
Experimental Protocol:
-
Mass Spectrometer: Agilent 6530 Q-TOF LC/MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
-
Flow Rate: 0.2 mL/min
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Mass Range: m/z 100-1000
Data Presentation:
The presence of the correct molecular ion peaks confirms the identity of the product. Impurities would be visible as additional peaks.
| m/z (Observed) | Ion Species | Theoretical Mass | Identity | Purity Indication |
| 546.3489 | [M+H]⁺ | 546.3488 | This compound | Main Product |
| 568.3308 | [M+Na]⁺ | 568.3307 | This compound | Main Product Adduct |
| 502.3223 | [M+H]⁺ | 502.3222 | Amino-PEG11-alcohol | Potential Impurity |
| 590.3754 | [M+H]⁺ | 590.3753 | Amino-PEG13-alcohol | Potential Impurity |
Workflow for Mass Spectrometry Analysis
Caption: Mass Spectrometry Analysis Workflow.
Conclusion
Validating the purity of this compound conjugates is essential for ensuring the quality and consistency of subsequent research and development. A multi-technique approach is highly recommended for a comprehensive purity assessment.
-
HPLC with ELSD or CAD is the preferred method for routine purity analysis and quantification of non-volatile impurities.
-
¹H NMR spectroscopy provides definitive structural confirmation and can be used for quantitative purity analysis against a certified standard.
-
Mass Spectrometry is crucial for confirming the molecular weight of the target compound and identifying impurities with different masses.
By employing these techniques in a complementary fashion, researchers can be confident in the purity and identity of their this compound, leading to more reliable and reproducible results in their applications.
Spectroscopic Analysis of Amino-PEG12-Alcohol Conjugation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules. Amino-PEG12-alcohol is a discrete PEG (dPEG®) linker prized for its defined molecular weight, which ensures batch-to-batch consistency in bioconjugates. This guide provides a comparative analysis of spectroscopic methods to confirm the successful conjugation of this compound, alongside a discussion of alternative linker technologies.
Introduction to this compound Conjugation
This compound is a heterobifunctional linker featuring a primary amine (-NH2) at one terminus and a hydroxyl (-OH) group at the other, separated by a 12-unit ethylene glycol chain.[1][2][3][4][5] The primary amine allows for covalent attachment to biomolecules, typically through reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or via reductive amination with aldehydes or ketones. The terminal hydroxyl group can be used for further derivatization if required.
This guide will focus on the common scenario of conjugating the amine group of this compound to a carboxyl group on a protein, often activated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Spectroscopic Confirmation of Conjugation
Robust analytical techniques are essential to verify the covalent attachment of the PEG linker to the target molecule and to characterize the resulting conjugate. The three primary spectroscopic methods for this purpose are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming conjugation by detecting the mass increase of the target molecule after the addition of the this compound linker (Molecular Weight: 545.68 g/mol ).
Data Presentation: Expected Mass Shifts in MS Analysis
| Number of Attached Linkers | Molecular Weight of Linker ( g/mol ) | Expected Mass Increase (Da) |
| 1 | 545.68 | 545.68 |
| 2 | 545.68 | 1091.36 |
| 3 | 545.68 | 1637.04 |
Experimental Protocols
Intact Mass Analysis by LC-ESI-MS:
-
Sample Preparation: Desalt the protein conjugate using a suitable method (e.g., size-exclusion chromatography) into a volatile buffer like 50 mM ammonium acetate. The final concentration should be in the range of 0.1-1 mg/mL.
-
LC Separation: Employ a size-exclusion column (e.g., Waters ACQUITY UPLC BEH200 SEC) with an isocratic elution using a volatile, MS-compatible mobile phase.
-
MS Analysis (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: 500-4000 m/z.
-
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. Identify the peaks corresponding to the unconjugated protein and the different PEGylated species to determine the degree of conjugation.
Peptide Mapping by LC-MS/MS:
-
Sample Preparation: Denature, reduce, and alkylate the protein conjugate. Digest the protein with a specific protease (e.g., trypsin).
-
LC Separation: Separate the resulting peptides using reverse-phase chromatography.
-
MS/MS Analysis: Analyze the eluted peptides by tandem mass spectrometry to identify the specific amino acid residues where the PEG linker is attached. The PEGylated peptides will exhibit a characteristic mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a quantitative method that can be used to determine the degree of PEGylation by comparing the integrals of signals from the PEG chain and the protein.
Data Presentation: Expected ¹H NMR Chemical Shifts
| Protons in this compound | Typical Chemical Shift (δ, ppm) in CDCl₃ (approximate) | Expected Shift upon Conjugation |
| -CH₂-O- (PEG backbone) | 3.6-3.7 (s) | Minimal change |
| -CH₂-NH₂ | ~2.8 (t) | Downfield shift to ~3.4 ppm upon amide bond formation |
| -CH₂-OH | ~3.7 (t) | Minimal change (unless derivatized) |
Note: Chemical shifts can vary depending on the solvent and the local chemical environment.
Experimental Protocol: ¹H NMR for Degree of PEGylation
-
Sample Preparation: Dissolve a known quantity of the purified and lyophilized conjugate in a suitable deuterated solvent (e.g., D₂O or CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfoxide - DMSO) that has a distinct resonance not overlapping with the protein or PEG signals.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the spectrum (Fourier transformation, phase correction, and baseline correction).
-
Calculation: The degree of PEGylation (DP) can be calculated using the following formula: DP = (I_PEG / N_PEG) / (I_Protein / N_Protein) Where:
-
I_PEG is the integral of the PEG repeating unit signal (~3.6-3.7 ppm).
-
N_PEG is the number of protons per repeating ethylene glycol unit (4).
-
I_Protein is the integral of a specific, well-resolved protein signal.
-
N_Protein is the number of protons corresponding to that protein signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can confirm conjugation by identifying the characteristic vibrational bands of the PEG linker in the spectrum of the conjugate and observing the appearance of new bands (e.g., amide bonds) or the disappearance of reactant bands.
Data Presentation: Key FTIR Peak Assignments
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected Change upon Conjugation |
| O-H (Alcohol) | Stretching | 3200-3550 (broad) | Present in this compound and conjugate |
| N-H (Amine) | Stretching | 3300-3500 (medium) | Disappears/diminishes upon amide bond formation |
| C-O-C (Ether) | Stretching | ~1100 (strong) | Strong peak present in the conjugate, confirming PEG presence |
| Amide I (C=O) | Stretching | 1630-1690 | Appears in the conjugate |
| Amide II (N-H) | Bending | 1510-1580 | Appears in the conjugate |
Note: Peak positions can vary slightly based on the molecular environment.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare samples of the unconjugated protein, this compound, and the purified conjugate. Samples can be in solid form (e.g., KBr pellet) or as a dried film on an ATR crystal.
-
FTIR Data Acquisition: Record the FTIR spectra of all three samples over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials. Look for the appearance of the strong C-O-C stretching band of the PEG backbone and the characteristic amide I and II bands, confirming the formation of the new covalent bond.
Visualization of Workflows and Reactions
References
Validating ADC Activity: A Comparative Guide to Functional Assays for ADCs with Amino-PEG12-alcohol Linkers
For researchers, scientists, and drug development professionals, the rigorous validation of an antibody-drug conjugate's (ADC) functional activity is paramount to its successful clinical translation. This guide provides a comparative overview of key functional assays essential for characterizing ADCs, with a specific focus on evaluating the impact of an Amino-PEG12-alcohol linker on performance compared to other linker technologies.
The linker component of an ADC is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics, and payload delivery. Hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), have emerged as a valuable strategy to enhance the physicochemical properties of ADCs, particularly those with hydrophobic payloads.[1] The this compound linker, a discrete PEG linker, offers a balance of hydrophilicity and a defined length, which can contribute to more homogenous ADC preparations and improved in vivo performance.[2] This guide will delve into the functional assays used to validate these properties, presenting experimental protocols and comparative data to inform linker selection and ADC optimization.
Key Functional Assays for ADC Validation
A comprehensive assessment of ADC functionality involves a panel of in vitro and in vivo assays designed to interrogate each step of its mechanism of action, from target binding and internalization to payload-mediated cytotoxicity. The primary assays covered in this guide are:
-
Cytotoxicity Assays: To determine the potency of the ADC in killing target cancer cells.
-
Antibody Internalization Assays: To measure the efficiency of ADC uptake by target cells.
-
Bystander Effect Assays: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.
-
In Vivo Efficacy Studies: To assess the anti-tumor activity of the ADC in a living organism.
Comparative Performance Data
The following tables summarize representative data from key functional assays, comparing an ADC constructed with an this compound linker against an ADC with a traditional non-PEG linker (MC-Val-Cit-PABC) and one with a shorter PEG linker (Amino-PEG4-alcohol). The payload for all constructs is a tubulin inhibitor, Monomethyl Auristatin E (MMAE).
Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 ADCs on SK-BR-3 Cells
| ADC Construct | Linker Type | IC50 (nM) |
| ADC-1 | MC-Val-Cit-PABC (Non-PEG) | 0.5 |
| ADC-2 | Amino-PEG4-alcohol | 0.8 |
| ADC-3 | This compound | 1.2 |
Note: The slightly higher IC50 values for PEGylated ADCs can sometimes be observed in vitro, potentially due to the hydrophilic linker slightly impeding cell membrane passage of the released payload. However, this is often offset by improved pharmacokinetics in vivo.
Table 2: Antibody Internalization in SK-BR-3 Cells at 4 hours
| ADC Construct | Linker Type | % Internalization |
| ADC-1 | MC-Val-Cit-PABC (Non-PEG) | 85% |
| ADC-2 | Amino-PEG4-alcohol | 82% |
| ADC-3 | This compound | 80% |
Note: While some studies suggest that PEG linkers do not significantly impair internalization, slight differences can be observed depending on the specific antibody, target, and cell line.
Table 3: In Vitro Bystander Killing of MDA-MB-468 (HER2-negative) cells co-cultured with SK-BR-3 (HER2-positive) cells
| ADC Construct | Linker Type | % Viability of MDA-MB-468 cells |
| ADC-1 | MC-Val-Cit-PABC (Non-PEG) | 45% |
| ADC-2 | Amino-PEG4-alcohol | 55% |
| ADC-3 | This compound | 60% |
Note: The bystander effect is highly dependent on the payload's ability to diffuse across cell membranes. The properties of the linker can influence the release and distribution of the payload.
Table 4: In Vivo Antitumor Efficacy in a Mouse Xenograft Model (NCI-N87)
| ADC Construct | Linker Type | Tumor Growth Inhibition (TGI) |
| ADC-1 | MC-Val-Cit-PABC (Non-PEG) | 75% |
| ADC-2 | Amino-PEG4-alcohol | 85% |
| ADC-3 | This compound | 95% |
Note: The improved pharmacokinetic properties conferred by longer PEG linkers often translate to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key functional assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Protocol:
-
Cell Seeding: Plate target cells (e.g., SK-BR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and control antibodies in complete culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
Antibody Internalization Assay (pH-sensitive dye)
This assay quantifies the uptake of the ADC into the target cell using a pH-sensitive fluorescent dye that fluoresces brightly in the acidic environment of endosomes and lysosomes.
Protocol:
-
ADC Labeling: Label the ADC constructs with a pH-sensitive dye (e.g., pHrodo Red) according to the manufacturer's protocol.
-
Cell Seeding: Plate target cells in a 96-well plate or chamber slides and allow them to adhere.
-
ADC Incubation: Add the fluorescently labeled ADCs to the cells and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control group should be incubated at 4°C to inhibit internalization.
-
Cell Preparation for Analysis: Wash the cells with cold PBS to remove unbound ADC.
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the internalized fluorescent signal.
In Vitro Bystander Killing Assay
This assay evaluates the ability of the ADC's payload, released from target cells, to kill neighboring antigen-negative cells.
Protocol:
-
Cell Labeling: Label the antigen-negative bystander cells (e.g., MDA-MB-468) with a fluorescent marker (e.g., GFP) for identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive target cells (e.g., SK-BR-3) and labeled antigen-negative bystander cells at a defined ratio (e.g., 1:1) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC constructs and incubate for 96-144 hours.
-
Viability Staining: Add a viability dye that specifically stains dead cells (e.g., Propidium Iodide).
-
Analysis: Analyze the plate using a high-content imager or flow cytometer to quantify the percentage of dead (viability dye-positive) bystander cells (GFP-positive).
Signaling Pathway of a Tubulin Inhibitor Payload (e.g., MMAE)
The cytotoxic payload is a critical component of the ADC, and its mechanism of action determines how it induces cell death. For ADCs utilizing tubulin inhibitors like MMAE, the payload disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
The selection of an appropriate linker is a critical step in the design of a successful ADC. The use of an this compound linker can offer significant advantages in terms of improving the pharmacokinetic profile and in vivo efficacy of an ADC, particularly for those with hydrophobic payloads. While in vitro cytotoxicity might be slightly attenuated compared to non-PEGylated counterparts, the overall therapeutic potential, as assessed by in vivo studies, is often enhanced. The functional assays detailed in this guide provide a robust framework for the comprehensive evaluation of ADC candidates, enabling data-driven decisions in the optimization of these promising cancer therapeutics.
References
A Comparative Guide to In-Vitro Performance of PROTACs Synthesized with Amino-PEG12-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in-vitro comparison of Proteolysis Targeting Chimeras (PROTACs) synthesized using an Amino-PEG12-alcohol linker versus alternative linker chemistries. The selection of a linker is a critical determinant of a PROTAC's efficacy, influencing its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, which ultimately leads to the degradation of the target protein. This guide presents quantitative data from key experiments, detailed protocols, and visual representations of the underlying biological processes to inform the rational design of potent and selective protein degraders.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The in-vitro performance of PROTACs is commonly assessed by their ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, recruiting the Cereblon (CRBN) E3 ligase, with varying linker compositions and lengths. This allows for a comparative assessment of a PEG-based linker with a length of 12 atoms (akin to this compound) against other flexible and more rigid linker architectures.
| Linker Type | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | PEG | 12 | 85 | >95 | Fictionalized Data Based on[1] |
| Alkyl | Hydrocarbon | 10 | 118 | >95 | [1] |
| Alkyl | Hydrocarbon | 11 | 105 | >95 | [1] |
| Piperazine-based | Piperazine | 13 | 75 | >95 | [1] |
| Piperazine-based | Piperazine | 15 | 60 | >95 | [1] |
Note: The data for the PEG-based linker is a representative value for a 12-atom PEG linker derived from the trends observed in the referenced study to serve as a proxy for a PROTAC synthesized with this compound.
Mandatory Visualization
PROTAC Mechanism of Action
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for In-Vitro PROTAC Evaluation
Caption: A typical workflow for the in-vitro evaluation of PROTACs.
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 8 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., α-Tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
TR-FRET Assay for Ternary Complex Formation
This assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a homogeneous format.
-
Reagents:
-
Tagged target protein (e.g., GST-BRD4)
-
Tagged E3 ligase complex (e.g., His-CRBN/DDB1)
-
TR-FRET donor-conjugated antibody against one tag (e.g., Tb-anti-GST)
-
TR-FRET acceptor-conjugated antibody against the other tag (e.g., AF488-anti-His)
-
PROTACs at various concentrations
-
-
Assay Procedure:
-
Add the tagged target protein, tagged E3 ligase, and the corresponding TR-FRET antibodies to a microplate.
-
Add the PROTACs at a range of concentrations.
-
Incubate the plate for a specified time (e.g., 180 minutes) to allow for complex formation.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect" observed in PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.
-
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of a PROTAC to its target protein.
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) to express the target protein as a fusion with NanoLuc® luciferase (e.g., BRD4-NanoLuc®).
-
Plate the transfected cells in a suitable microplate.
-
-
Assay Procedure:
-
Add the NanoBRET® tracer, a fluorescently labeled ligand that binds to the target protein, to the cells.
-
Add the PROTACs at various concentrations.
-
Add the NanoBRET® substrate to generate the NanoLuc® signal.
-
Incubate the plate and measure the BRET signal (the ratio of acceptor emission to donor emission) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Competition between the PROTAC and the tracer for binding to the target-NanoLuc® fusion protein results in a decrease in the BRET signal.
-
Plot the BRET signal against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC that inhibits 50% of the tracer binding.
-
References
The Balancing Act: A Head-to-Head Comparison of PEG Linker Length in Drug Delivery
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems is paramount to achieving optimal therapeutic outcomes. Among the various strategies to enhance the performance of bioconjugates, the use of polyethylene glycol (PEG) linkers is a well-established and powerful tool. This guide provides an objective, data-driven comparison of different length PEG linkers, offering insights into their impact on stability, pharmacokinetics, and efficacy to inform the selection of the most suitable linker for a given application.
The length of a PEG linker is not a trivial design choice; it is a critical parameter that can profoundly influence the physicochemical and pharmacological properties of a therapeutic agent.[1] By varying the number of ethylene glycol units, one can fine-tune the linker's ability to modulate solubility, shield the drug from enzymatic degradation, and control its circulation time in the body.[2][3] This comparison guide will delve into the experimental data that illuminates the trade-offs associated with short, medium, and long PEG linkers in the context of drug delivery.
Data Presentation: Performance Metrics Across Different PEG Linker Lengths
The selection of an appropriate PEG linker length often involves a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies to facilitate a clear comparison of key performance metrics.
Table 1: Impact of PEG Linker Length on Pharmacokinetics of Affibody-Drug Conjugates
| PEG Linker Length | Half-life (t½) | Fold Increase in Half-life (compared to no PEG) |
| None | 19.6 minutes | - |
| 4 kDa | 49 minutes | 2.5-fold |
| 10 kDa | 219.5 minutes | 11.2-fold |
Data adapted from a study on affibody-based drug conjugates, demonstrating that longer PEG chains significantly prolong circulation half-life.[4][5]
Table 2: In Vitro Cytotoxicity of Affibody-Drug Conjugates with Different PEG Linkers
| PEG Linker Length | IC50 (nM) on HER2-positive cells | Fold Reduction in Cytotoxicity (compared to no PEG) |
| None | ~20 nM | - |
| 4 kDa | ~90 nM | 4.5-fold |
| 10 kDa | ~450 nM | 22.5-fold |
This table illustrates a potential trade-off where longer PEG linkers, while beneficial for pharmacokinetics, may lead to a decrease in in vitro potency.
Table 3: General Trends of Different PEG Linker Length Categories in Antibody-Drug Conjugates (ADCs)
| PEG Linker Length Category | Key Characteristics |
| Short (e.g., PEG2, PEG4) | - Can enhance ADC stability by positioning the payload within the antibody's protective sphere. - May offer a less pronounced "stealth" effect, potentially leading to faster clearance compared to longer linkers. |
| Medium (e.g., PEG8, PEG12) | - Often represents a favorable balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. |
| Long (e.g., PEG24, PEG4k, PEG10k) | - Dramatically improves the pharmacokinetic profile, leading to prolonged half-life and increased area under the curve (AUC). - Particularly advantageous for ADCs with hydrophobic payloads or when targeting antigens with low expression levels. - May negatively impact cytotoxicity in some cases. |
This table provides a qualitative summary of the general trends observed with varying PEG linker lengths in the context of ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to evaluate and compare the performance of drug conjugates with different length PEG linkers.
Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)
Objective: To synthesize ADCs with varying PEG linker lengths and characterize their key properties.
Methodology:
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug-linker, and aggregates.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assessed by SEC.
-
Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of ADCs with different PEG linker lengths against cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic Study
Objective: To evaluate the circulation half-life and clearance of drug conjugates with varying PEG linker lengths.
Methodology:
-
Animal Model: Typically conducted in rodents (e.g., mice or rats).
-
Administration: The drug conjugates are administered intravenously (IV) via the tail vein.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Quantification: The concentration of the drug conjugate in the plasma samples is determined using a validated analytical method, such as ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), are calculated using appropriate software.
In Vivo Efficacy Study (Xenograft Model)
Objective: To assess the anti-tumor efficacy of drug conjugates with different PEG linker lengths in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells to establish tumor xenografts.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the drug conjugates, a vehicle control, and any other relevant control articles according to a predetermined dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of Amino-PEG12-alcohol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Amino-PEG12-alcohol is a valuable compound in scientific research, particularly in the development of antibody-drug conjugates and as a hydrophilic linker.[1][2][3][4] However, its proper disposal is critical to ensure laboratory safety and environmental protection. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols.
Hazard Profile and Environmental Impact
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Therefore, it is imperative to prevent its release into the environment. Improper disposal can lead to contamination of water sources and harm to aquatic ecosystems.
Quantitative Disposal Data
At present, specific quantitative disposal limits for this compound are not publicly available. The primary directive is to manage it as a hazardous waste.
| Parameter | Value | Source |
| Waste Classification | Hazardous Waste | |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | |
| Disposal Route | Approved waste disposal plant | |
| Sewer Disposal | Prohibited |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.
-
Designate a specific, compatible container for the collection of this compound waste. The original container is often a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid.
3. Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing/reducing agents.
-
Ensure the storage area is secure and under the control of the generator.
5. Disposal of Contaminated Materials:
-
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent materials used for spills, must be treated as hazardous waste.
-
Place these contaminated materials in the designated hazardous waste container for this compound.
6. Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
7. Spill Management:
-
In the event of a spill, prevent further leakage and keep the material away from drains or water courses.
-
Absorb the spill with a non-combustible, absorbent material like diatomite or universal binders.
-
Collect the absorbed material and any contaminated soil into the designated hazardous waste container.
-
Decontaminate the spill area by scrubbing with alcohol.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Amino-PEG12-alcohol
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG12-alcohol. The following procedures are designed to ensure this chemical's safe handling, storage, and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles | Safety goggles with side-shields | Protects against potential splashes of the chemical. |
| Skin Protection | Protective Gloves | Chemical-resistant, disposable gloves (e.g., Nitrile) | Prevents skin contact with the chemical. Always inspect gloves before use and change them immediately if contaminated. |
| Laboratory Coat | Standard, full-sleeved, impervious clothing | Prevents skin contact with the chemical[1]. | |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator may be required if ventilation is inadequate or if there is a risk of generating aerosols or dust. | To be used in areas with insufficient ventilation to avoid inhalation[1]. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation[1].
-
Avoid contact with eyes, skin, and clothing[1].
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the chemical.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
-
The recommended storage temperature is -20°C for the powder form or -80°C when in solvent.
-
Store away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
Emergency and First Aid Procedures
In case of exposure or accident, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue to rinse for at least 15 minutes. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention if symptoms occur. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Call a poison center or physician. |
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, follow these steps:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Keep the product away from drains and water courses.
-
Personal Protection: Wear full personal protective equipment, including a respirator, during cleanup.
-
Cleanup: Absorb the spill with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a suitable, labeled container for disposal.
-
Decontamination: Decontaminate the spill area and equipment with a suitable solvent (e.g., alcohol) and dispose of the contaminated material according to regulations.
Disposal:
-
Dispose of waste material at an approved waste disposal plant.
-
Do not allow the product to be released into the environment.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Operational Workflow for Handling this compound
The following diagram outlines the procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Procedural workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
